Tegaserod-D11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H23N5O |
|---|---|
Molecular Weight |
312.45 g/mol |
IUPAC Name |
1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)guanidine |
InChI |
InChI=1S/C16H23N5O/c1-3-4-5-8-18-16(17)21-20-11-12-10-19-15-7-6-13(22-2)9-14(12)15/h6-7,9-11,19H,3-5,8H2,1-2H3,(H3,17,18,21)/b20-11+/i1D3,3D2,4D2,5D2,8D2 |
InChI Key |
IKBKZGMPCYNSLU-KHODFCECSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N/N=C/C1=CNC2=C1C=C(C=C2)OC |
Canonical SMILES |
CCCCCN=C(N)NN=CC1=CNC2=C1C=C(C=C2)OC |
Origin of Product |
United States |
Foundational & Exploratory
Tegaserod-D11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tegaserod-D11, a deuterated analog of the serotonin 5-HT4 receptor agonist, Tegaserod. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its application in research, particularly in pharmacokinetic and bioanalytical studies.
Introduction to this compound
This compound is a stable, isotopically labeled form of Tegaserod, a compound known for its therapeutic effects on irritable bowel syndrome with constipation (IBS-C). In this compound, eleven hydrogen atoms have been replaced with deuterium. This isotopic substitution renders the molecule heavier than its parent compound, Tegaserod, a property that is leveraged in analytical chemistry.
The primary application of this compound in a research setting is as an internal standard for the quantification of Tegaserod in biological matrices. Its chemical and physical properties are nearly identical to Tegaserod, ensuring it behaves similarly during sample preparation and chromatographic separation. However, its increased mass allows it to be distinguished from the unlabeled drug by mass spectrometry. This makes it an ideal tool for accurate and precise quantification in complex samples such as plasma, serum, and tissue homogenates.
Physicochemical Properties
The core chemical structure of this compound is identical to that of Tegaserod, with the exception of the isotopic labeling.
| Property | Tegaserod | This compound |
| Chemical Formula | C₁₆H₂₃N₅O | C₁₆H₁₂D₁₁N₅O |
| Monoisotopic Mass | 301.1903 g/mol | 312.2583 g/mol |
| Appearance | White to off-white crystalline powder | Not specified, expected to be similar to Tegaserod |
| Solubility | Slightly soluble in ethanol, very slightly soluble in water | Not specified, expected to be similar to Tegaserod |
Mechanism of Action of the Parent Compound: Tegaserod
As this compound is used as an analytical tool and is not intended for therapeutic use, its biological activity is not its primary feature. However, understanding the mechanism of action of the parent compound, Tegaserod, is crucial for contextualizing its research applications.
Tegaserod is a partial agonist of the serotonin 5-HT4 receptor.[1][2] The activation of 5-HT4 receptors in the gastrointestinal tract stimulates the peristaltic reflex and intestinal secretion, and it also inhibits visceral sensitivity.[3] This mechanism of action underlies its effectiveness in treating IBS-C. Tegaserod also acts as an antagonist at the 5-HT2B receptor.[4]
Signaling Pathway
The activation of the 5-HT4 receptor by Tegaserod initiates a G-protein-coupled signaling cascade. The receptor is coupled to a stimulatory G-protein (Gs), which, upon activation, stimulates adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological effects of the drug.
Figure 1: Simplified signaling pathway of Tegaserod via the 5-HT4 receptor.
Use of this compound in Research
The primary utility of this compound is as an internal standard in bioanalytical methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis due to its ability to compensate for variability in sample preparation and matrix effects.
Quantitative Analysis by LC-MS/MS
In a typical LC-MS/MS assay, a known amount of this compound is added to a biological sample (e.g., plasma) containing an unknown concentration of Tegaserod. The sample is then processed to extract both the analyte (Tegaserod) and the internal standard (this compound). During LC-MS/MS analysis, the two compounds co-elute from the liquid chromatography column but are detected as distinct entities by the mass spectrometer due to their mass difference. The ratio of the peak area of Tegaserod to the peak area of this compound is then used to calculate the concentration of Tegaserod in the original sample by comparing it to a calibration curve.
| Parameter | Tegaserod | This compound | Rationale |
| Precursor Ion (m/z) | 302.2 | 313.2 | The precursor ion corresponds to the protonated molecule [M+H]⁺. The +11 Da shift for this compound is due to the 11 deuterium atoms. |
| Product Ion (m/z) | 173.2 | 173.2 | A common product ion is often chosen for quantification. In this case, a fragment that does not contain the deuterated portion of the molecule can be used for both. Alternatively, a deuterated fragment could be monitored. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity for quantification. |
Pharmacokinetic Studies
This compound is instrumental in conducting pharmacokinetic (PK) studies of Tegaserod. These studies aim to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug in a biological system. Accurate measurement of drug concentrations over time is essential for determining key PK parameters.
| Pharmacokinetic Parameter | Value (for Tegaserod) |
| Bioavailability | ~10% (fasting) |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour |
| Protein Binding | ~98% |
| Volume of Distribution (Vd) | 368 ± 223 L |
| Elimination Half-life (t½) | ~11 ± 5 hours (intravenous) |
| Clearance (CL) | 77 ± 15 L/h (intravenous) |
Note: These values are for the parent compound, Tegaserod, and are typically determined using an analytical method that employs a deuterated internal standard like this compound for accurate quantification.[2]
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of Tegaserod in Human Plasma
This protocol is a representative example and may require optimization for specific laboratory conditions and instrumentation.
-
Spiking of Internal Standard: To 100 µL of human plasma sample, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to achieve a final concentration of 10 ng/mL. Vortex for 10 seconds.
-
Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Representative LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Linear gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibration at 10% B
-
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Tegaserod: 302.2 → 173.2
-
This compound: 313.2 → 173.2 (predicted)
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study of Tegaserod utilizing this compound.
Figure 2: Typical experimental workflow for a pharmacokinetic study using this compound.
Conclusion
This compound is an indispensable tool for researchers engaged in the development and study of Tegaserod. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of high-quality, reliable data, which is fundamental for the accurate characterization of the pharmacokinetic profile of Tegaserod. This technical guide provides a foundational understanding of this compound and its application, serving as a valuable resource for scientists in the pharmaceutical and biomedical fields.
References
An In-depth Technical Guide to Tegaserod-D11: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tegaserod-D11, a deuterated analog of the serotonin 5-HT4 receptor agonist, Tegaserod. This document details its chemical structure, physicochemical properties, and relevant experimental methodologies, designed to support research and development activities.
Chemical Structure and Properties
This compound is the isotopically labeled form of Tegaserod, where eleven hydrogen atoms have been replaced by deuterium. This substitution is typically employed to create a stable internal standard for quantitative bioanalytical assays by mass spectrometry.
Chemical Structure:
While the precise location of the eleven deuterium atoms is not consistently disclosed in publicly available literature, a common and chemically plausible structure involves the deuteration of the N-pentyl group. This is a likely site of metabolic activity, and its deuteration would enhance the stability of the molecule in biological matrices.
-
IUPAC Name: 1-[(E)-(5-methoxy-1H-indol-3-yl)methylideneamino]-2-(pentyl-d11)guanidine
-
CAS Number: 1134188-56-9[1]
-
Molecular Formula: C₁₆H₁₂D₁₁N₅O[1]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of this compound and its non-deuterated counterpart, Tegaserod.
| Property | This compound | Tegaserod |
| Molecular Weight | 312.45 g/mol [1] | 301.39 g/mol [2] |
| Appearance | White to off-white crystalline powder[3] (for Tegaserod maleate) | White to off-white crystalline powder (for Tegaserod maleate) |
| Solubility | Slightly soluble in ethanol, very slightly soluble in water (for Tegaserod maleate) | Slightly soluble in ethanol, very slightly soluble in water (for Tegaserod maleate) |
| Melting Point | Not available | ~190 °C (for Tegaserod maleate) |
Pharmacological Properties
This compound is expected to have the same pharmacological profile as Tegaserod. Deuteration is not intended to alter the mechanism of action but to provide a distinct mass for analytical purposes.
Mechanism of Action:
Tegaserod is a selective partial agonist of the serotonin 5-HT4 receptor and an antagonist of the 5-HT2B receptor.
-
5-HT4 Receptor Agonism: Activation of 5-HT4 receptors on enteric neurons stimulates the release of neurotransmitters, such as acetylcholine and calcitonin gene-related peptide (CGRP). This enhances the peristaltic reflex, increases intestinal secretion, and promotes gastrointestinal motility. The signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
5-HT2B Receptor Antagonism: Tegaserod also acts as an antagonist at 5-HT2B receptors. The clinical significance of this activity is still under investigation but may contribute to its overall therapeutic profile.
Signaling Pathway Diagrams
References
An In-depth Technical Guide to the Synthesis and Purification of Tegaserod-D11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a potential synthetic route and purification strategies for Tegaserod-D11, an isotopically labeled analog of the serotonin 5-HT4 receptor agonist, Tegaserod. Given the absence of a directly published synthesis for this compound, this document outlines a scientifically grounded, hypothetical pathway based on established synthetic methods for Tegaserod and deuterated alkylamines. All quantitative data, experimental protocols, and procedural workflows are presented to facilitate research and development in this area.
Synthesis of this compound
The proposed synthesis of this compound involves a two-step process, beginning with the synthesis of the deuterated intermediate, n-pentylamine-d11, followed by its condensation with a Tegaserod precursor.
Synthesis of n-Pentylamine-d11
A plausible route to n-pentylamine-d11 involves the reduction of a deuterated amide, which can be synthesized from a commercially available deuterated starting material. This method is adapted from established procedures for the synthesis of deuterated alkylamines.
Experimental Protocol:
-
Preparation of Deuterated Pentanamide: In a round-bottom flask, combine pentanoic acid-d9 (1 equivalent) with thionyl chloride (1.2 equivalents) and heat the mixture at 60°C for 2 hours to form the corresponding acid chloride. After cooling, the excess thionyl chloride is removed under reduced pressure. The crude acid chloride is then dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a stirred solution of ammonia-d3 (excess) in THF at 0°C. The reaction is allowed to warm to room temperature and stirred for 12 hours. The solvent is then evaporated, and the resulting solid is washed with cold diethyl ether to yield pentanamide-d12.
-
Reduction to n-Pentylamine-d11: The dried pentanamide-d12 (1 equivalent) is suspended in anhydrous THF under an inert atmosphere. To this suspension, lithium aluminum deuteride (LiAlD4) (1.5 equivalents) is added portion-wise at 0°C. The reaction mixture is then refluxed for 6 hours. After cooling to 0°C, the reaction is quenched by the sequential addition of D2O, 15% NaOD in D2O, and more D2O. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous magnesium sulfate. The solvent is removed by distillation to afford n-pentylamine-d11.
Synthesis of this compound
The final synthesis of this compound is based on a patented method for the preparation of Tegaserod. This involves the coupling of S-methyl-isothiosemicarbazide hydroiodide with 5-methoxy-indole-3-carboxaldehyde, followed by reaction with n-pentylamine-d11.
Experimental Protocol:
-
Formation of the Isothiosemicarbazide Intermediate: In a suitable reaction vessel, a mixture of S-methyl-isothiosemicarbazide hydroiodide (1 equivalent) and 5-methoxy-indole-3-carboxaldehyde (1 equivalent) is suspended in an organic solvent such as methanol. A base, for instance, sodium methoxide (1 equivalent), is added, and the mixture is stirred at room temperature for 4 hours. The resulting precipitate, 1-((5-methoxy-1H-indol-3-yl)methylene)-S-methyl-isothiosemicarbazide, is collected by filtration and washed with cold methanol.
-
Formation of this compound: The intermediate from the previous step (1 equivalent) and n-pentylamine-d11 (1.1 equivalents) are dissolved in methanol and refluxed for 6 hours. Upon completion of the reaction, the solvent is removed under reduced pressure to yield crude this compound free base as a solid.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of Tegaserod, based on the reported yields for the non-deuterated analog. The yields for the deuterated synthesis are expected to be comparable.
| Step | Reactants | Product | Theoretical Yield | Reported Yield | HPLC Purity |
| Synthesis of this compound from Intermediate and n-pentylamine-d11 | 1-((5-methoxy-1H-indol-3-yl)methylene)-S-methyl-isothiosemicarbazide, n-pentylamine-d11 | This compound | Quantitative | ~97% | >95% |
Purification of this compound
Purification of the crude this compound is crucial to obtain a product of high purity suitable for research and pharmaceutical applications. A combination of recrystallization and High-Performance Liquid Chromatography (HPLC) is recommended.
Recrystallization
Recrystallization is an effective method for removing impurities from solid organic compounds.
Experimental Protocol:
-
Solvent Selection: A suitable solvent system for the recrystallization of this compound should be determined empirically. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexane are potential starting points.
-
Procedure: The crude this compound is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The pure crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.
High-Performance Liquid Chromatography (HPLC)
For achieving very high purity, preparative reverse-phase HPLC is a powerful technique.
Experimental Protocol:
-
Column and Mobile Phase: A C18 reverse-phase column is suitable for the purification of indole derivatives like Tegaserod. The mobile phase would typically consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation and Injection: The recrystallized this compound is dissolved in a suitable solvent, such as methanol, and filtered through a 0.22 µm syringe filter. The sample is then injected onto the HPLC column.
-
Fraction Collection and Analysis: Fractions are collected as the compound elutes from the column. The purity of each fraction is assessed by analytical HPLC. Fractions with the desired purity are combined.
-
Product Isolation: The solvent is removed from the combined pure fractions under reduced pressure to yield the highly purified this compound.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the synthesis and purification workflows described in this guide.
Caption: Synthetic workflow for this compound.
Caption: General purification workflow for this compound.
An In-Depth Technical Guide on the Core Mechanism of Action of Tegaserod-D11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tegaserod-D11 and its pivotal role as an internal standard in the quantitative bioanalysis of Tegaserod. The document details the underlying principles of its application, experimental methodologies, and the pharmacological context of Tegaserod's mechanism of action.
Introduction: The Principle of Stable Isotope-Labeled Internal Standards
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS is a stable isotope-labeled (SIL) analogue of the analyte, such as this compound for the analysis of Tegaserod.
The "mechanism of action" of this compound as an internal standard is not pharmacological but analytical. It is based on the following principles:
-
Chemical and Physical Homology: this compound is chemically identical to Tegaserod, with the only difference being the replacement of eleven hydrogen atoms with deuterium atoms. This results in a higher molecular weight, which is readily distinguishable by a mass spectrometer.
-
Co-elution and Similar Behavior: Due to its near-identical physicochemical properties, this compound co-elutes with Tegaserod during chromatographic separation and exhibits the same behavior during sample preparation (e.g., extraction recovery) and ionization in the mass spectrometer.
-
Correction for Variability: By adding a known amount of this compound to every sample, standard, and quality control sample at the beginning of the analytical process, it serves as a reliable reference. Any loss of the analyte during sample processing or fluctuations in instrument response will affect the internal standard to the same extent. The ratio of the analyte's signal to the internal standard's signal is used for quantification, effectively canceling out these variations and leading to highly reliable data.
Pharmacological Mechanism of Action of Tegaserod
To understand the context of its measurement, it is important to be familiar with the pharmacological action of Tegaserod. Tegaserod is a selective serotonin 5-HT4 receptor partial agonist.[1] Its therapeutic effects are primarily mediated through the activation of these receptors in the gastrointestinal tract.
The signaling pathway initiated by Tegaserod binding to the 5-HT4 receptor involves:
-
Receptor Binding: Tegaserod binds to the 5-HT4 receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.
-
Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA then phosphorylates various downstream targets, leading to the physiological effects of Tegaserod, which include the stimulation of the peristaltic reflex and intestinal secretion.[1]
Tegaserod also acts as a 5-HT2B receptor antagonist.[2]
Caption: Tegaserod's 5-HT4 receptor signaling cascade.
Analytical Methodology: Quantitative Determination of Tegaserod
The following sections detail a typical experimental protocol for the quantification of Tegaserod in human plasma using this compound as an internal standard with an LC-MS/MS system.
The general workflow for sample analysis is as follows:
Caption: Bioanalytical workflow for Tegaserod quantification.
This protocol is adapted from a validated method for Tegaserod quantification and is suitable for use with this compound as the internal standard.
3.2.1 Materials and Reagents
-
Tegaserod reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Glacial acetic acid (analytical grade)
-
Deionized water
3.2.2 Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., 50 ng/mL in methanol) and vortex briefly.
-
Alkalinize the plasma by adding 50 µL of 0.1 M sodium hydroxide and vortex.
-
Add 1 mL of ethyl acetate, vortex for 2 minutes, and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
3.2.3 Liquid Chromatography Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: Reversed-phase C18 column (e.g., 4.6 x 50 mm, 5 µm)
-
Mobile Phase: Methanol : 5 mM Ammonium Acetate (75:25, v/v), adjusted to pH 3.5 with glacial acetic acid
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3.2.4 Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tegaserod: m/z 302.5 → 173.2
-
This compound: The precursor ion would be approximately m/z 313.5. The product ion would need to be determined experimentally, but would be a fragment containing the deuterium labels.
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Data Presentation and Method Performance
A validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, and recovery. The following tables summarize typical performance characteristics for a robust LC-MS/MS assay for Tegaserod.
Table 1: Calibration Curve and Sensitivity
| Parameter | Value |
|---|---|
| Linearity Range | 0.05 - 8.0 ng/mL |
| Correlation Coefficient (r) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Table 2: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
|---|---|---|---|---|
| Low QC (0.1 ng/mL) | < 9.0% | ± 10% | < 10.0% | ± 12% |
| Mid QC (1.0 ng/mL) | < 8.0% | ± 9% | < 9.0% | ± 10% |
| High QC (6.0 ng/mL) | < 7.5% | ± 8% | < 8.5% | ± 9% |
(Note: %CV = Coefficient of Variation; % Bias = ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) x 100)
Table 3: Recovery and Matrix Effect
| Analyte | Mean Absolute Recovery |
|---|---|
| Tegaserod | > 85% |
(Note: With a stable isotope-labeled internal standard like this compound, the matrix effect is expected to be minimal as it is corrected for by the IS.)
Conclusion
This compound serves as the gold standard internal standard for the quantitative analysis of Tegaserod in biological matrices. Its mechanism of action is rooted in its structural and chemical similarity to the analyte, allowing it to accurately correct for procedural variations. This guide provides the foundational knowledge and a detailed framework for the development and implementation of a robust, accurate, and precise bioanalytical method for Tegaserod, leveraging the distinct advantages of a stable isotope-labeled internal standard.
References
Applications of Tegaserod-D11 in Pharmacokinetic Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod is a selective serotonin 5-HT4 receptor partial agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2][3] Understanding its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring safety and efficacy. Pharmacokinetic studies of tegaserod, like those of many pharmaceutical compounds, rely on robust bioanalytical methods for the accurate quantification of the drug in biological matrices.[4] A key component of achieving this accuracy is the use of a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[5] Tegaserod-D11, a deuterated analog of tegaserod, serves as an ideal internal standard for these studies.
This technical guide provides an in-depth overview of the application of this compound in the pharmacokinetic analysis of tegaserod. It details the rationale for using a deuterated internal standard, presents typical experimental protocols, summarizes key pharmacokinetic data, and illustrates relevant pathways and workflows.
The Role of this compound as an Internal Standard
In quantitative bioanalysis using LC-MS/MS, an internal standard is added to samples to correct for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is because its physicochemical properties are nearly identical to the analyte (tegaserod), ensuring that it behaves similarly during extraction, chromatography, and ionization. This co-eluting, chemically identical standard helps to normalize variations caused by matrix effects, leading to more accurate and precise quantification of the analyte.
Pharmacokinetic Profile of Tegaserod
The following table summarizes the key pharmacokinetic parameters of tegaserod based on data from clinical studies in healthy volunteers and IBS patients.
| Pharmacokinetic Parameter | Value | Reference |
| Absorption | ||
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | |
| Absolute Bioavailability | ~10% (fasting) | |
| Effect of Food on Bioavailability | Reduced by 40-65% | |
| Distribution | ||
| Plasma Protein Binding | ~98% | |
| Volume of Distribution (Vd/F) | 7163.7 ± 2057.2 L (12 mg dose) | |
| Metabolism | ||
| Primary Pathways | 1. Presystemic acid-catalyzed hydrolysis followed by oxidation and conjugation. 2. Direct N-glucuronidation. | |
| Main Metabolite | 5-methoxyindole-3-carboxylic acid glucuronide (M29.0) | |
| Elimination | ||
| Plasma Clearance (CL/F) | 1894.2 ± 459.3 L/h (12 mg dose) | |
| Terminal Half-life (t1/2) | ~11 ± 5 hours (intravenous) | |
| Excretion | ~2/3 in feces (unchanged), ~1/3 in urine (as metabolites) |
Experimental Protocols
The following section details a representative experimental protocol for a pharmacokinetic study of tegaserod using this compound as an internal standard. This protocol is based on established LC-MS/MS methods for tegaserod quantification.
Sample Preparation (Plasma)
-
Aliquoting: Transfer 200 µL of human plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized based on the expected range of tegaserod concentrations) to each plasma sample, calibration standard, and quality control (QC) sample. Vortex briefly.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add 600 µL of ethyl acetate to each tube.
-
Vortex for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer: Carefully transfer the upper organic layer (supernatant) to a new set of clean tubes.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., methanol:5 mM ammonium acetate, 75:25, v/v). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes.
-
Sample Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of methanol and 5 mM ammonium acetate (75:25, v/v), with the pH adjusted to 3.5 with acetic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound):
-
Tegaserod: m/z 302.5 → 173.2
-
This compound: m/z 313.5 → 184.2 (This is a predicted transition and would need to be optimized experimentally).
-
-
Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for both tegaserod and this compound.
-
Visualizations
Experimental Workflow for a Tegaserod Pharmacokinetic Study
Caption: Workflow of a typical pharmacokinetic study.
Metabolic Pathway of Tegaserod
Caption: Major metabolic pathways of Tegaserod.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is integral to the robust and accurate quantification of tegaserod in biological matrices for pharmacokinetic studies. While specific published studies detailing the use of this compound are not widely available, the principles of its application are well-established in the field of bioanalysis. The methodologies and data presented in this guide provide a comprehensive framework for researchers and scientists involved in the development and analysis of tegaserod, ensuring high-quality data for pharmacokinetic modeling and clinical decision-making.
References
- 1. Tegaserod for the Treatment of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tegaserod for constipation-predominant irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. longdom.org [longdom.org]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
The Role of Stable Isotope Labeling with Tegaserod-D11 in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the application of Tegaserod-D11, a stable isotope-labeled derivative of Tegaserod, in modern bioanalytical methodologies. Tegaserod is a selective serotonin 5-HT4 receptor agonist utilized in the management of irritable bowel syndrome with constipation (IBS-C). Accurate quantification of Tegaserod in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring the highest level of accuracy and precision. This document details the underlying principles, experimental protocols, and data interpretation associated with the use of this compound, and includes a comprehensive summary of relevant quantitative data and visualizations of key biological and experimental workflows.
Introduction: The Imperative for Stable Isotope Labeling in Bioanalysis
In the realm of drug development and clinical pharmacology, the precise measurement of drug concentrations in biological fluids is a critical endeavor. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred platform for such quantitative analyses due to its inherent selectivity, sensitivity, and speed. A key element in achieving reliable quantitative data with LC-MS/MS is the use of an appropriate internal standard (IS).
An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible to compensate for variability during sample preparation, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavier, non-radioactive isotopes (e.g., ²H or D, ¹³C, ¹⁵N), are considered the "gold standard". These SIL compounds co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, thus providing the most effective normalization and leading to highly accurate and precise results. This compound, a deuterated analog of Tegaserod, serves this crucial role in the bioanalysis of Tegaserod.
Tegaserod: Mechanism of Action and Signaling Pathway
Tegaserod is a partial agonist of the serotonin 5-HT4 receptor.[1][2] The activation of 5-HT4 receptors, which are G-protein coupled receptors, on enteric neurons in the gastrointestinal tract initiates a signaling cascade that leads to increased intestinal motility and secretion.[1] Upon binding of Tegaserod, the Gαs subunit of the G-protein is activated, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the release of neurotransmitters like acetylcholine. This cascade enhances the peristaltic reflex and intestinal secretion, alleviating the symptoms of IBS-C.[1]
Experimental Protocol: Quantification of Tegaserod in Human Plasma using this compound by LC-MS/MS
This section outlines a detailed experimental protocol for the quantitative analysis of Tegaserod in human plasma using this compound as an internal standard. The protocol is a composite based on established methodologies for Tegaserod bioanalysis.
Materials and Reagents
-
Tegaserod maleate reference standard
-
This compound internal standard
-
HPLC-grade methanol, acetonitrile, and ethyl acetate
-
Ammonium acetate
-
Glacial acetic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of this compound working solution (e.g., 100 ng/mL in 50:50 methanol:water) to each plasma sample, except for the blank samples. Vortex for 10 seconds.
-
To induce basic conditions, add 50 µL of 0.1 M sodium hydroxide and vortex briefly.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new set of clean tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 75:25 methanol:5 mM ammonium acetate).
-
Vortex for 1 minute and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | Methanol : 5 mM Ammonium Acetate (pH 3.5 with acetic acid) (75:25, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3-5 minutes |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tegaserod) | m/z 302.5 → 173.2[3] |
| MRM Transition (this compound) | m/z 313.5 → 184.2 (Predicted based on D11 mass shift) |
| Collision Gas | Nitrogen |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
Note: The MRM transition for this compound is predicted based on the addition of 11 Daltons to the parent and likely major fragment ion. This should be empirically determined and optimized during method development.
Data Presentation and Interpretation
Bioanalytical Method Validation
A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Typical Results for Tegaserod Assay |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy | 0.05 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 9.21% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10.02% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within acceptable limits |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement | To be determined |
| Stability | Stable under various storage and handling conditions | Stable for 8h at room temp., 3 freeze-thaw cycles, and 30 days at -70°C |
Pharmacokinetic Data
The validated LC-MS/MS method employing this compound can be applied to determine the pharmacokinetic profile of Tegaserod in various populations. The following table summarizes pharmacokinetic parameters from a study in healthy Chinese volunteers after single oral doses of Tegaserod.
| Dose | Cmax (ng/mL) (Mean ± SD) | Tmax (h) (Mean ± SD) | AUC₀₋₁₂ (ng·h/mL) (Mean ± SD) | t₁/₂ (h) (Mean ± SD) |
| 4 mg | 1.25 ± 0.53 | 1.00 ± 0.21 | 2.89 ± 0.88 | 3.11 ± 0.78 |
| 6 mg | 2.21 ± 0.52 | 1.05 ± 0.28 | 5.32 ± 1.21 | 3.93 ± 0.92 |
| 12 mg | 4.34 ± 1.66 | 1.04 ± 0.16 | 9.38 ± 3.42 | 3.47 ± 0.53 |
Data adapted from a study utilizing an LC-MS/MS method.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is integral to the development of robust, accurate, and precise LC-MS/MS methods for the quantification of Tegaserod in biological matrices. This technical guide has provided a comprehensive overview of the rationale, experimental procedures, and data interpretation involved in such analyses. The detailed protocols and summarized data serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of Tegaserod. Adherence to these principles and methodologies will ensure the generation of high-quality data suitable for regulatory submissions and for advancing our understanding of the clinical pharmacology of Tegaserod.
References
The Use of Tegaserod-D11 in 5-HT4 Receptor Binding Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the application of Tegaserod-D11, a deuterated analog of the selective 5-hydroxytryptamine-4 (5-HT4) receptor partial agonist Tegaserod, in receptor binding assays. This document outlines the fundamental principles, experimental protocols, and data interpretation relevant to the use of this compound as a tool for studying the 5-HT4 receptor.
Introduction to Tegaserod and the 5-HT4 Receptor
Tegaserod is a well-characterized promotility agent that exerts its therapeutic effects through the activation of 5-HT4 receptors, which are predominantly expressed in the gastrointestinal tract.[1][2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately modulates neuronal activity and smooth muscle function. This compound, as a deuterated isotopologue of Tegaserod, is a valuable tool in analytical and pharmacological studies, often utilized as an internal standard in mass spectrometry-based quantification.[4] While its primary application is in bioanalysis, its properties make it suitable for use in competitive receptor binding assays to determine the affinity of other compounds for the 5-HT4 receptor. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can sometimes lead to minor changes in binding affinity due to the kinetic isotope effect, although in many cases, the pharmacological activity is retained.[5]
Quantitative Data: Binding Profile of Tegaserod
Table 1: Binding Affinity of Tegaserod for Human 5-HT4 Receptors
| Receptor Subtype | pKi (mean ± s.d.) | Ki (nM) | Cell Line | Reference |
| 5-HT4(c) | 8.4 ± 0.1 | ~4 | HEK-293 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Binding Profile of Tegaserod at Various Human Serotonin Receptors
| Receptor Subtype | pKi | Ki (nM) | Reference |
| 5-HT2A | 7.5 | ~32 | |
| 5-HT2B | 8.4 | ~4 | |
| 5-HT2C | 7.0 | ~100 |
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist like Tegaserod initiates a cascade of intracellular events. The canonical pathway involves the coupling to a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.
Experimental Protocols
Competitive Radioligand Binding Assay for 5-HT4 Receptors
This protocol describes a competitive binding assay using a radiolabeled antagonist, such as [³H]-GR113808, and unlabeled this compound as the competitor. This allows for the determination of the binding affinity (Ki) of this compound for the 5-HT4 receptor.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human 5-HT4 receptor (e.g., HEK-293 cells).
-
Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 receptor antagonist).
-
Competitor Ligand: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT4 receptor antagonist (e.g., 10 µM GR113808).
-
96-well Plates.
-
Glass Fiber Filters.
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the 5-HT4 receptor to a high density.
-
Harvest the cells and homogenize them in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 0.5-1.0 mg/mL.
-
Store membrane preparations at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (for the competition curve).
-
Buffer only (for total binding).
-
Non-specific binding control (for determining non-specific binding).
-
[³H]-GR113808 at a concentration close to its Kd (typically 0.1-0.5 nM).
-
Add the membrane preparation to initiate the binding reaction.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data using a non-linear regression model (e.g., one-site competition) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value for this compound using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Conclusion
This compound serves as a valuable tool for researchers investigating the 5-HT4 receptor. While its primary use is as an internal standard in pharmacokinetic studies, its structural similarity to Tegaserod allows for its application in competitive binding assays to characterize the affinity of novel ligands. The protocols and data presented in this guide provide a framework for the effective use of this compound in 5-HT4 receptor research, contributing to a deeper understanding of its pharmacology and aiding in the development of new therapeutics targeting this important receptor.
References
- 1. Tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tegaserod: a new 5-HT4 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tegaserod Stimulates 5-HT4 Serotonin Receptors in the Isolated Human Atrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Quantum Nature of Drug-Receptor Interactions: Deuteration Changes Binding Affinities for Histamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Tegaserod-D11 in Metabolic Profiling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod is a selective serotonin 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C). Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile and potential drug-drug interactions. This technical guide provides a preliminary investigation into the metabolic profiling of Tegaserod, with a special focus on the use of its deuterated analog, Tegaserod-D11, as an internal standard in quantitative bioanalysis. This document outlines the known metabolic pathways of Tegaserod, presents available quantitative data, details relevant experimental protocols, and visualizes key processes to support further research and development.
Metabolic Pathways of Tegaserod
Tegaserod undergoes two primary metabolic transformations in the body.[1] The first is a presystemic, acid-catalyzed hydrolysis in the stomach, which is followed by oxidation and conjugation to produce the main metabolite, 5-methoxyindole-3-carboxylic acid glucuronide (M29.0).[1] This major metabolite has been shown to have negligible affinity for 5-HT4 receptors.[1] The second pathway involves direct glucuronidation of the parent drug, leading to the formation of three isomeric N-glucuronides.[1]
Metabolic Transformation of Tegaserod
Caption: Major metabolic pathways of Tegaserod.
Quantitative Data
The pharmacokinetic parameters of Tegaserod have been well-characterized. However, detailed quantitative data for its metabolites are less readily available in the public domain. The following tables summarize the known pharmacokinetic parameters of Tegaserod and qualitative information about its primary metabolite, M29.0.
Table 1: Pharmacokinetic Parameters of Tegaserod in Healthy Individuals
| Parameter | Value | Reference |
| Bioavailability | ~10% (fasting) | [1] |
| Cmax (6 mg dose) | 2.9 ± 1.1 ng/mL | |
| Tmax | ~1 hour | |
| Volume of Distribution (Vd) | 368 ± 223 L | |
| Plasma Protein Binding | ~98% | |
| Terminal Half-life (t½) | ~11 ± 5 hours (IV) | |
| Plasma Clearance | 77 ± 15 L/h (IV) |
Note: Food can reduce the bioavailability of Tegaserod by 40-65% and Cmax by 20-40%.
Table 2: Information on the Main Metabolite of Tegaserod (M29.0)
| Parameter | Observation | Reference |
| Pharmacological Activity | Negligible affinity for 5-HT4 receptors | |
| Pharmacokinetics in Severe Renal Impairment | ||
| Cmax | Doubled compared to healthy subjects | |
| AUC | Increased 10-fold compared to healthy subjects |
Experimental Protocols
Accurate quantification of Tegaserod and its metabolites in biological matrices is essential for metabolic profiling studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and ensuring analytical accuracy. Below are representative experimental protocols for sample preparation and LC-MS/MS analysis.
Role of this compound as an Internal Standard
This compound is a deuterated analog of Tegaserod, which is chemically identical to the parent compound but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. In mass spectrometry, this mass difference allows for the differentiation of the analyte from the internal standard while ensuring that they co-elute chromatographically and have similar ionization efficiencies. This makes this compound an ideal internal standard for the accurate quantification of Tegaserod in biological samples.
Experimental Workflow for Tegaserod Metabolic Profiling
Caption: A typical workflow for the metabolic profiling of Tegaserod.
Sample Preparation: Protein Precipitation
-
Sample Collection: Collect blood samples in appropriate anticoagulant tubes and centrifuge to obtain plasma.
-
Aliquoting: Aliquot a known volume (e.g., 100 µL) of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a small volume of a known concentration of this compound solution to each plasma sample.
-
Protein Precipitation: Add a threefold volume of ice-cold acetonitrile to each sample to precipitate plasma proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., 5 mM ammonium acetate in water, pH 3.5) and an organic solvent (e.g., methanol) is commonly employed.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is generally used.
-
Injection Volume: A small volume of the prepared sample (e.g., 10 µL) is injected.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for Tegaserod and its metabolites.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Tegaserod, its metabolites, and this compound are monitored.
-
MRM Transitions (Example for Tegaserod): m/z 302.2 → 173.2.
-
Signaling Pathway
Tegaserod exerts its therapeutic effect by acting as a partial agonist at the serotonin 5-HT4 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade. The primary pathway involves the coupling to a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased intracellular concentration of cAMP leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological effects of Tegaserod, such as increased intestinal motility and secretion.
Tegaserod-Induced 5-HT4 Receptor Signaling
Caption: The 5-HT4 receptor signaling pathway activated by Tegaserod.
Conclusion
This technical guide provides a foundational understanding of the metabolic profiling of Tegaserod, emphasizing the utility of this compound as an internal standard for accurate quantification. The primary metabolic pathways, including hydrolysis and glucuronidation, have been outlined, and available pharmacokinetic data have been presented. While detailed quantitative data for all of Tegaserod's metabolites remain to be fully elucidated in publicly accessible literature, the provided experimental protocols offer a robust starting point for researchers in the field. The visualization of the metabolic and signaling pathways aims to facilitate a clearer comprehension of the underlying biological processes. Further research is warranted to fully characterize the pharmacokinetic profiles of Tegaserod's metabolites and their potential clinical implications.
References
An In-Depth Technical Guide to the Mass Spectrometry Behavior of Tegaserod-D11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometry behavior of Tegaserod-D11, a deuterated internal standard for the quantitative analysis of Tegaserod. This document outlines key mass spectrometry parameters, experimental protocols, and relevant biological pathways to facilitate its effective use in research and drug development.
Introduction to Tegaserod and the Role of Deuterated Internal Standards
Tegaserod is a selective serotonin 5-HT4 receptor agonist used for the management of irritable bowel syndrome with constipation (IBS-C).[1] Accurate quantification of Tegaserod in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in liquid chromatography-mass spectrometry (LC-MS) for achieving the highest accuracy and precision.[2] Deuterated standards co-elute with the analyte and exhibit similar ionization efficiency, effectively compensating for matrix effects and variations in sample preparation and instrument response.[3][4]
Physicochemical Properties of Tegaserod and this compound
A summary of the key physicochemical properties of Tegaserod and its deuterated analog, this compound, is presented in Table 1.
| Property | Tegaserod | This compound |
| Molecular Formula | C₁₆H₂₃N₅O | C₁₆H₁₂D₁₁N₅O |
| Molecular Weight | 301.39 g/mol | 312.45 g/mol |
| Structure | 2-[(5-Methoxy-1H-indol-3-yl)methylene]-N-pentylhydrazinecarboximidamide | Deuterated analog of Tegaserod |
Mass Spectrometry Parameters and Fragmentation Analysis
Effective quantification using tandem mass spectrometry relies on the selection of specific precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Predicted MRM Transitions
Based on the known fragmentation of Tegaserod and the increased mass of the deuterated internal standard, the following MRM transitions are proposed for the analysis of Tegaserod and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tegaserod | 302.5 | 173.2 | Positive |
| This compound | 313.5 | 184.2 | Positive |
Note: The precursor ion for this compound is predicted based on its molecular weight, assuming the formation of the [M+H]⁺ ion. The product ion is predicted based on the fragmentation of Tegaserod, with the assumption that the deuterium labels are retained on the larger fragment.
Proposed Fragmentation Pathway of Tegaserod
The fragmentation of Tegaserod in positive ion mode is proposed to occur as depicted in the following diagram. The indole moiety is a common site for fragmentation in such molecules. The major fragmentation pathway likely involves the cleavage of the hydrazinecarboximidamide side chain.
Caption: Proposed fragmentation pathway of protonated Tegaserod.
Experimental Protocols for LC-MS/MS Analysis
The following protocol is a recommended starting point for the development of a robust LC-MS/MS method for the simultaneous quantification of Tegaserod and this compound in biological matrices such as plasma.
Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 50 µL of 1M Sodium Hydroxide to basify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in water with 0.1% Formic Acid |
| Mobile Phase B | Methanol |
| Gradient | Isocratic or a shallow gradient depending on matrix complexity |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Collision Gas | Argon |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Tegaserod Signaling Pathway
Tegaserod exerts its therapeutic effect primarily through the activation of the 5-HT4 receptor, a G-protein coupled receptor (GPCR). The binding of Tegaserod to the 5-HT4 receptor initiates a signaling cascade that ultimately leads to increased intestinal motility and secretion.
References
In-Depth Technical Guide to Tegaserod-D11 for Researchers
This guide provides a comprehensive overview of the commercial availability, technical specifications, and scientific applications of Tegaserod-D11, a deuterated analog of the serotonin 5-HT4 receptor agonist, Tegaserod. Designed for researchers, scientists, and drug development professionals, this document details commercial suppliers, experimental protocols, and the relevant signaling pathways, incorporating structured data and visual diagrams to facilitate understanding and application.
Commercial Suppliers and Availability of this compound
This compound is available from several specialized chemical suppliers that provide isotopically labeled compounds for research purposes. The availability and product specifications can vary, and it is often synthesized upon request. Researchers are advised to contact the suppliers directly for the most current pricing and lead times.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Availability |
| MedchemExpress | 1134188-56-9 | C₁₆H₁₂D₁₁N₅O | 312.45 | >98% | Get quote |
| ChemicalBook | 1134188-56-9 | C₁₆H₂₃N₅O | 301.39 | Not Specified | Inquire |
| ChemBK | 1134188-56-9 | C₁₆H₂₃N₅O | 301.39 | Not Specified | Inquire |
| Clearsynth | 145158-71-0 (Unlabelled) | C₁₄H₁₂D₇N₅O | 280.38 | Not Specified | Enquire |
Note: The molecular formula and weight may differ slightly between suppliers based on the specific deuteration pattern. The CAS number 1134188-56-9 is specific to the D11 variant.
Scientific Background and Mechanism of Action
Tegaserod is a selective partial agonist for the serotonin 5-HT4 receptor and also exhibits antagonist activity at the 5-HT2B receptor.[1][2] Its primary mechanism of action involves the stimulation of 5-HT4 receptors in the gastrointestinal tract, which leads to the release of neurotransmitters that increase intestinal motility and secretion, and reduce visceral sensitivity.[3][4]
More recent research has also elucidated its role in cellular signaling pathways beyond its effects on gut motility. Notably, Tegaserod has been shown to blunt the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[1] This has opened avenues for investigating its potential in other therapeutic areas, including oncology.
This compound, as a deuterated analog, is primarily utilized in pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium atoms creates a heavier, stable isotope-labeled version of the molecule. This modification does not significantly alter the biological activity but allows for its use as an internal standard in quantitative mass spectrometry-based assays, enabling precise measurement of the non-deuterated drug in biological samples.
Signaling Pathways
Tegaserod's biological effects are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved.
Experimental Protocols
The primary application of this compound is as an internal standard for the quantitative analysis of Tegaserod in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol synthesized from established methodologies for the analysis of small molecules in plasma.
Objective: To quantify the concentration of Tegaserod in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Tegaserod analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation and SPE): a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C. e. Transfer the supernatant to a clean tube. f. Further purify the extract using a suitable Solid Phase Extraction (SPE) protocol to remove phospholipids and other interfering substances. Elute the analyte and internal standard. g. Evaporate the eluate to dryness under a gentle stream of nitrogen. h. Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Analysis: a. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to ensure separation from matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometric Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Tegaserod: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion of the standard).
- This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by direct infusion of the standard).
- Optimize cone voltage and collision energy for each transition to maximize signal intensity.
-
Data Analysis: a. Generate a calibration curve by plotting the peak area ratio of Tegaserod to this compound against the concentration of the Tegaserod standards. b. Use the regression equation from the calibration curve to calculate the concentration of Tegaserod in the unknown plasma samples.
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study using this compound.
This technical guide provides a foundational understanding of this compound for research applications. For specific experimental details and safety information, researchers should always refer to the supplier's documentation and relevant scientific literature.
References
Methodological & Application
Application Notes: Quantitative Analysis of Tegaserod in Human Plasma using Tegaserod-D11 as an Internal Standard by LC-MS/MS
Quantitative Analysis of Tegaserod in Human Plasma using a Deuterated Internal Standard by LC-MS/MS
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tegaserod is a selective serotonin 5-HT4 receptor agonist used for the management of irritable bowel syndrome with constipation (IBS-C).[1] Accurate quantification of Tegaserod in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document outlines a detailed protocol for the quantitative analysis of Tegaserod in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Tegaserod-D11 as an internal standard. The use of a stable isotope-labeled internal standard like this compound provides high accuracy and precision by compensating for matrix effects and variations during sample processing and analysis.
Principle
This method employs a liquid-liquid extraction (LLE) technique to isolate Tegaserod and its deuterated internal standard, this compound, from human plasma. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of Tegaserod to this compound against a calibration curve prepared in a biological matrix.
Experimental Protocols
Materials and Reagents
-
Tegaserod reference standard
-
This compound (internal standard)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
Formic acid (analytical grade)
-
Ammonium acetate (analytical grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Deionized water
Instrumentation
-
HPLC system (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Waters)
-
Analytical column: Reversed-phase C18 column (e.g., 50 x 4.6 mm, 5 µm)
Preparation of Solutions
-
Tegaserod Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tegaserod reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tegaserod stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Reconstitution Solution: 50:50 (v/v) acetonitrile:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution (100 ng/mL this compound) to each tube and vortex briefly.
-
Add 100 µL of 0.1 M sodium hydroxide to basify the plasma and vortex for 10 seconds.
-
Add 2.5 mL of ethyl acetate to each tube.
-
Vortex the mixture vigorously for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the reconstitution solution.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 50 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 90% B in 2.5 min, hold for 1 min, return to 30% B in 0.1 min, and re-equilibrate for 1.4 min |
Mass Spectrometric Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Nebulizer Gas (GS1) | 55 psi |
| Heater Gas (GS2) | 55 psi |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Tegaserod | 302.2 | 173.2 |
| This compound | 313.2 | 184.2 |
Note: The product ion for this compound is inferred based on the fragmentation of Tegaserod and the deuteration pattern. This should be confirmed experimentally.
Data Presentation
The following tables summarize the quantitative performance of the described method, based on typical validation parameters.
Table 2: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Tegaserod | 0.05 - 8.0 | > 0.999 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low (0.15) | < 9.0 | 95 - 105 | < 10.0 | 93 - 107 |
| Medium (2.0) | < 8.0 | 97 - 103 | < 9.0 | 96 - 104 |
| High (6.0) | < 7.5 | 98 - 102 | < 8.5 | 97 - 103 |
Table 4: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Tegaserod | > 85 | Minimal |
| This compound | > 85 | Minimal |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction of Tegaserod from plasma.
Tegaserod Signaling Pathway
References
Method Development for the Quantification of Tegaserod Using a Deuterated Internal Standard by LC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tegaserod is a selective serotonin 5-HT4 receptor partial agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C).[1][2] Accurate quantification of Tegaserod in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tegaserod in human plasma. The use of a stable isotope-labeled internal standard, Tegaserod-d4, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3][4][5]
Tegaserod acts by stimulating 5-HT4 receptors in the gastrointestinal tract, which triggers the release of neurotransmitters and enhances intestinal motility and secretion. Understanding the signaling pathway of Tegaserod is essential for elucidating its mechanism of action.
Experimental Protocols
Materials and Reagents
-
Tegaserod (Reference Standard)
-
Tegaserod-d4 (Internal Standard)
-
Human Plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Formic Acid (AR grade)
-
Water (Deionized, 18 MΩ·cm)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed for the extraction of Tegaserod and its deuterated internal standard from human plasma.
-
Thaw plasma samples at room temperature.
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of Tegaserod-d4 internal standard working solution (concentration to be optimized).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of organic solvents).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., starting with 95% A, ramping to 95% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Tegaserod | Q1: 302.2 m/z -> Q3: 173.2 m/z |
| Tegaserod-d4 | To be determined (e.g., Q1: 306.2 m/z -> Q3: 177.2 m/z) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 200 ms |
Data Presentation
The following tables summarize the expected quantitative performance of the method. The data is representative and based on similar validated methods for Tegaserod quantification.
Table 1: Calibration Curve for Tegaserod in Human Plasma
| Concentration (ng/mL) | Peak Area Ratio (Tegaserod/Tegaserod-d4) |
| 0.05 (LLOQ) | To be determined experimentally |
| 0.1 | To be determined experimentally |
| 0.5 | To be determined experimentally |
| 1.0 | To be determined experimentally |
| 2.5 | To be determined experimentally |
| 5.0 | To be determined experimentally |
| 10.0 | To be determined experimentally |
| 20.0 (ULOQ) | To be determined experimentally |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
Table 2: Precision and Accuracy of the Method
| QC Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC (0.15 ng/mL) | < 15% | < 15% | 85-115% | 85-115% |
| Mid QC (1.5 ng/mL) | < 15% | < 15% | 85-115% | 85-115% |
| High QC (15 ng/mL) | < 15% | < 15% | 85-115% | 85-115% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Tegaserod | > 85% | Minimal and compensated by IS |
| Tegaserod-d4 | > 85% | N/A |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Tegaserod quantification.
Tegaserod Signaling Pathway
Caption: Tegaserod's 5-HT4 receptor signaling pathway.
References
- 1. Determination of tegaserod by LC-ESI-MS/MS and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. texilajournal.com [texilajournal.com]
- 4. lcms.cz [lcms.cz]
- 5. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Tegaserod Metabolism Using Tegaserod-D11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod is a selective serotonin 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C). Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. In vitro metabolism studies are indispensable tools in this assessment. Tegaserod-D11, a stable isotope-labeled analog of Tegaserod, serves as a critical reagent in these studies, primarily as an internal standard for accurate quantification by liquid chromatography-mass spectrometry (LC-MS). These application notes provide detailed protocols for utilizing this compound in the in vitro investigation of Tegaserod metabolism.
Tegaserod undergoes two primary metabolic transformations in humans: O-demethylation and N-glucuronidation. The O-demethylation is a minor pathway mediated by the cytochrome P450 enzyme CYP2D6.[1] The major metabolic route is direct N-glucuronidation at the guanidine nitrogen atoms.[1] Additionally, a principal circulating metabolite, 5-methoxyindole-3-carboxylic acid, is formed through a non-enzymatic hydrolysis followed by oxidation.[1]
Application of this compound
This compound is chemically identical to Tegaserod, with the exception of eleven hydrogen atoms being replaced by deuterium. This mass difference allows for its differentiation from the unlabeled drug by a mass spectrometer, without altering its chemical behavior. Its primary application in in vitro metabolism studies is as an internal standard for quantitative analysis. By adding a known amount of this compound to the experimental samples at an early stage, it can compensate for variations in sample preparation, extraction efficiency, and instrument response, thereby ensuring accurate and precise quantification of Tegaserod and its metabolites.
Quantitative Data Summary
The following tables summarize key quantitative data related to the in vitro metabolism of Tegaserod.
Table 1: Enzyme Inhibition by Tegaserod in Human Liver Microsomes [1]
| Enzyme | Inhibition Constant (Ki) (µM) |
| CYP1A2 | 0.84 |
| CYP2D6 | 0.85 |
Note: Tegaserod showed weak inhibition of CYP2C8, CYP2C9, CYP2C19, CYP2E1, and CYP3A4 with IC50 values >30 µM.[1]
Table 2: Enzyme Kinetics of Tegaserod Metabolism
| Metabolic Pathway | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | In Vitro System |
| O-demethylation | CYP2D6 | Data not available in literature | Described as a "low rate" | Human Liver Microsomes |
| N-glucuronidation | UGTs | Data not available in literature | M43.8 is the major metabolite | Human Liver Slices |
Researchers are encouraged to determine the kinetic parameters for Tegaserod metabolism experimentally using the protocols outlined below.
Experimental Protocols
Protocol 1: Determination of Tegaserod Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of disappearance of Tegaserod when incubated with HLM and to calculate its in vitro half-life (t1/2) and intrinsic clearance (CLint).
Materials:
-
Tegaserod
-
This compound (for use as an internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Tegaserod (e.g., 10 mM in DMSO).
-
Prepare a working solution of Tegaserod (e.g., 100 µM in buffer).
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Prepare a working solution of this compound (e.g., 100 ng/mL in 50% acetonitrile/water) to be used as the internal standard spiking solution.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM suspension (e.g., final concentration of 0.5 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the Tegaserod working solution to achieve a final concentration of 1 µM.
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the this compound internal standard. This will stop the enzymatic reaction and precipitate the proteins.
-
Vortex the plate and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining Tegaserod concentration.
-
Monitor the specific mass transitions for Tegaserod and this compound.
-
-
Data Analysis:
-
Calculate the percentage of Tegaserod remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of Tegaserod remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) / (mg protein/mL).
-
Protocol 2: Quantitative Analysis of O-desmethyl Tegaserod and Tegaserod N-glucuronides
Objective: To quantify the formation of Tegaserod metabolites in an in vitro system using this compound as an internal standard.
Materials:
-
Same as Protocol 1, with the addition of:
-
UDPGA (for glucuronidation assays)
-
Reference standards for O-desmethyl Tegaserod and Tegaserod N-glucuronides (if available).
Procedure:
-
Incubation:
-
Follow the incubation procedure as described in Protocol 1. For glucuronidation, include UDPGA (e.g., 2 mM final concentration) in the incubation mixture. For oxidative metabolism, use the NADPH regenerating system.
-
Incubate for a fixed period (e.g., 60 minutes).
-
-
Sample Preparation:
-
Quench the reaction and prepare the samples as described in Protocol 1, ensuring the addition of this compound.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method to detect and quantify Tegaserod, O-desmethyl Tegaserod, and the N-glucuronide metabolites.
-
Use the appropriate mass transitions for each analyte and the internal standard.
-
-
Quantification:
-
Generate a calibration curve for each analyte using the reference standards.
-
Calculate the concentration of each metabolite in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Visualizations
Caption: In Vitro Metabolic Pathways of Tegaserod.
Caption: General Workflow for In Vitro Metabolism Studies.
References
Application of Tegaserod-D11 in Drug-Drug Interaction Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod is a selective serotonin 5-HT4 receptor partial agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C). Understanding its potential for drug-drug interactions (DDI) is a critical aspect of its clinical development and safe use. While Tegaserod has demonstrated a low potential for clinically significant pharmacokinetic drug interactions, robust bioanalytical methods are essential for precise quantification of Tegaserod in biological matrices during DDI studies.[1][2] Tegaserod-D11, a deuterated form of Tegaserod, serves as an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its similar physicochemical properties to the parent drug, allowing for accurate and precise quantification. This document provides detailed application notes on the DDI profile of Tegaserod and a comprehensive protocol for the use of this compound in bioanalytical methods to support these studies.
Tegaserod Drug-Drug Interaction Profile
Tegaserod's potential for drug-drug interactions has been investigated through both in vitro and in vivo studies. The key findings are summarized below.
In Vitro Metabolism and Enzyme Inhibition
Tegaserod is metabolized in the liver and small intestine.[3] The primary metabolic pathways are:
-
Presystemic acid-catalyzed hydrolysis: This is followed by oxidation and conjugation to form the main, pharmacologically inactive metabolite, 5-methoxyindole-3-carboxylic acid (M29.0).[1]
-
Direct N-glucuronidation: This pathway also contributes to its metabolism.[1]
In vitro studies using human liver microsomes have shown that Tegaserod has a weak inhibitory effect on several cytochrome P450 (CYP) enzymes. The data is summarized in the table below.
| CYP Enzyme | Inhibition Potential | IC50 / Ki Value | Clinical Relevance |
| CYP1A2 | Inhibitor | Ki = 0.84 µM | Unlikely |
| CYP2C8 | Weak Inhibitor | IC50 > 30 µM | Unlikely |
| CYP2C9 | Weak Inhibitor | IC50 > 30 µM | Unlikely |
| CYP2C19 | Weak Inhibitor | IC50 > 30 µM | Unlikely |
| CYP2D6 | Inhibitor | Ki = 0.85 µM | Unlikely |
| CYP2E1 | Weak Inhibitor | IC50 > 30 µM | Unlikely |
| CYP3A4 | Weak Inhibitor | IC50 > 30 µM | Unlikely |
Source: Based on in vitro metabolism data.
Although Tegaserod shows some inhibition of CYP1A2 and CYP2D6, the inhibitory constants (Ki) are significantly higher than the maximum plasma concentrations observed at clinically relevant doses, suggesting a low likelihood of metabolic drug interactions. The main metabolite, M29.0, has not demonstrated any inhibitory potential towards CYP enzymes.
In Vivo Drug-Drug Interaction Studies
Consistent with the in vitro findings, in vivo DDI studies have not identified any clinically relevant interactions. Studies with probe substrates for key CYP enzymes have confirmed the low risk of Tegaserod affecting the metabolism of co-administered drugs.
| Co-administered Drug | CYP Enzyme Probed | Outcome |
| Theophylline | CYP1A2 | No clinically relevant interaction observed. |
| Dextromethorphan | CYP2D6 | No clinically relevant interaction observed. |
| Digoxin | - | No clinically relevant interaction observed. |
| Warfarin | - | No clinically relevant interaction observed. |
| Oral Contraceptives | - | No clinically relevant interaction observed. |
Source: Based on in vivo drug-drug interaction studies.
Based on these findings, dosage adjustments for co-administered drugs are generally not required when initiating Tegaserod therapy.
Role of this compound in DDI Studies
Accurate measurement of Tegaserod concentrations in biological fluids (e.g., plasma) is fundamental to DDI studies. This compound is a stable isotope-labeled internal standard, which is considered the gold standard for quantitative bioanalysis using LC-MS/MS. Its use helps to correct for variability during sample preparation and analysis, including extraction efficiency and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
Experimental Protocol: Quantification of Tegaserod in Human Plasma using LC-MS/MS with this compound Internal Standard
This protocol describes a representative LC-MS/MS method for the quantification of Tegaserod in human plasma, adapted from established bioanalytical methods for Tegaserod and general principles for the use of deuterated internal standards.
Materials and Reagents
-
Tegaserod reference standard
-
This compound (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Water (deionized, 18 MΩ·cm)
-
Ethyl acetate (HPLC grade)
-
Sodium hydroxide (analytical grade)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Tegaserod and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Tegaserod stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples and calibration standards to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 1 mL of ethyl acetate.
-
Vortex for 5 minutes to extract the analytes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 20% B, increase to 90% B over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Tegaserod) | m/z 302.2 → 173.1 |
| MRM Transition (this compound) | m/z 313.2 → 184.1 (example, exact mass shift depends on labeling) |
| Collision Energy | Optimized for each transition |
Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Tegaserod to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Quantify Tegaserod concentrations in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
References
- 1. Clinical pharmacokinetics of tegaserod, a serotonin 5-HT(4) receptor partial agonist with promotile activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review article: tegaserod - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tegaserod by LC-ESI-MS/MS and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Utilizing Tegaserod-D11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Tegaserod-D11, a deuterated form of Tegaserod, in various cell-based assays. Tegaserod is a selective serotonin 4 (5-HT4) receptor partial agonist and a 5-HT2B receptor antagonist.[1][2] The deuterated form, this compound, serves as an ideal internal standard for mass spectrometry-based quantification in pharmacokinetic and pharmacodynamic studies.
Introduction to Tegaserod's Mechanism of Action
Tegaserod's primary mechanism of action involves the activation of 5-HT4 receptors, which are G-protein coupled receptors that stimulate adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade plays a crucial role in gastrointestinal motility.[1] Additionally, Tegaserod exhibits antagonistic activity at the 5-HT2B receptor.
Recent research has also uncovered a novel anti-cancer activity of Tegaserod, particularly in melanoma and esophageal squamous cell carcinoma. This activity is independent of its effects on serotonin receptors and is attributed to the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to apoptosis and reduced cell proliferation.
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for Tegaserod.
| Parameter | Receptor/Assay | Cell Line | Value | Reference |
| pKi | Human 5-HT4(c) Receptor | HEK-293 | 8.4 ± 0.1 | |
| pKi | Human 5-HT2A Receptor | CHO-K1 | 7.5 | |
| pKi | Human 5-HT2B Receptor | CHO-K1 | 8.4 ± 0.1 | |
| pKi | Human 5-HT2C Receptor | CHO-K1 | 7.0 | |
| pEC50 | cAMP Elevation | HEK-293 (h5-HT4(c)) | 8.6 | |
| pA2 | 5-HT-mediated Contraction | Rat Stomach Fundus | 8.3 | |
| IC50 | Cell Viability (48h) | KYSE150 (ESCC) | 6.867 µM | |
| IC50 | Cell Viability (48h) | KYSE450 (ESCC) | 4.476 µM |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by Tegaserod.
Experimental Protocols
The following are detailed protocols for key cell-based assays. This compound is intended for use as an internal standard for quantification by LC-MS/MS.
5-HT4 Receptor Binding Assay
This protocol is adapted from radioligand binding assays and is designed to determine the binding affinity of Tegaserod to the 5-HT4 receptor.
Materials:
-
HEK-293 cells stably expressing the human 5-HT4 receptor
-
Cell culture medium and supplements
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]-GR113808)
-
Tegaserod
-
This compound (for LC-MS/MS-based quantification if required)
-
Glass fiber filters
-
Scintillation cocktail
-
Multi-well plates
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing the human 5-HT4 receptor to ~80-90% confluency.
-
Membrane Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (cell membranes) in fresh binding buffer. Determine protein concentration.
-
Binding Reaction: In a multi-well plate, add cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Tegaserod. For non-specific binding, use a high concentration of a known 5-HT4 antagonist.
-
Incubation: Incubate the plates at room temperature for a specified time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (Tegaserod) concentration. Calculate the IC50 and then the Ki value using the Cheng-Prusoff equation.
Intracellular cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT4 receptor activation by Tegaserod.
Materials:
-
Cells expressing the human 5-HT4 receptor (e.g., HEK-293 or CHO)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Tegaserod
-
This compound (as an internal standard for LC-MS/MS if quantifying Tegaserod uptake)
-
Cell lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Multi-well plates suitable for the chosen detection method
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an optimized density and allow them to adhere overnight.
-
Assay Preparation: Wash the cells with assay buffer.
-
PDE Inhibition: Add a PDE inhibitor to prevent the degradation of cAMP and incubate.
-
Tegaserod Treatment: Add varying concentrations of Tegaserod to the wells and incubate for a specified time at room temperature or 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration using the chosen assay kit.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the Tegaserod concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Melanoma Cell Apoptosis Assay
This protocol is designed to assess the pro-apoptotic effects of Tegaserod on melanoma cells.
Materials:
-
Melanoma cell line (e.g., B16F10, A375)
-
Cell culture medium and supplements
-
Tegaserod
-
This compound (as an internal standard if needed)
-
Annexin V-FITC (or other fluorescent conjugate)
-
Viability dye (e.g., 7-AAD, Propidium Iodide)
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed melanoma cells in a multi-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a vehicle control and varying concentrations of Tegaserod.
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and a viability dye according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the dose- and time-dependent effects of Tegaserod on apoptosis.
PI3K/Akt/mTOR Pathway Western Blot Analysis
This protocol is used to investigate the effect of Tegaserod on key proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Cancer cell line of interest (e.g., melanoma, esophageal)
-
Cell culture reagents
-
Tegaserod
-
This compound (as an internal standard if needed)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-S6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with Tegaserod for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Tegaserod on the signaling pathway.
By following these detailed protocols, researchers can effectively utilize this compound in a variety of cell-based assays to further elucidate the mechanisms of action of Tegaserod and to quantify its presence and effects in complex biological systems.
References
Application Notes and Protocols for High-Throughput Screening Assays Involving Tegaserod and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tegaserod is a selective partial agonist for the serotonin 5-HT4 receptor, a G protein-coupled receptor (GPCR) primarily located in the gastrointestinal tract.[1][2][3] Its activation of 5-HT4 receptors stimulates the peristaltic reflex and intestinal secretion, making it a therapeutic agent for irritable bowel syndrome with constipation (IBS-C).[1][4] Tegaserod-D11, a deuterated variant of Tegaserod, serves as a valuable tool in analytical and research settings, particularly in mass spectrometry-based assays, due to its distinct mass. While specific high-throughput screening (HTS) protocols for this compound are not extensively documented, its utility can be inferred within the context of established HTS campaigns for 5-HT4 receptor modulators.
These application notes provide a detailed overview and representative protocols for utilizing Tegaserod and this compound in HTS assays aimed at identifying and characterizing novel 5-HT4 receptor ligands.
Mechanism of Action: Tegaserod and the 5-HT4 Receptor Signaling Pathway
Tegaserod acts as a partial agonist at the 5-HT4 receptor. Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a physiological response, such as smooth muscle contraction and electrolyte secretion in the gastrointestinal tract.
References
Standard Operating Procedure for the Preparation of Tegaserod-D11 Stock Solution
Purpose
This document provides a detailed standard operating procedure (SOP) for the preparation of a primary stock solution of Tegaserod-D11. This procedure is intended for researchers, scientists, and drug development professionals who require a precisely prepared and well-documented stock solution for use as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Scope
This SOP applies to the preparation of a this compound stock solution in a laboratory setting. It covers all steps from initial material handling to final storage and documentation.
Responsibilities
It is the responsibility of the designated and trained laboratory personnel to follow this SOP. The analyst is responsible for accurately performing the procedure, documenting all steps, and ensuring the quality of the prepared solution. The laboratory supervisor is responsible for ensuring the analyst is trained on this procedure and that all equipment is calibrated and maintained.
Materials and Reagents
The following materials and reagents are required for the preparation of the this compound stock solution.
| Material/Reagent | Grade | Supplier | Part Number |
| This compound | ≥98% purity | (e.g., MedchemExpress) | (e.g., HY-14153S) |
| Dimethyl sulfoxide (DMSO) | HPLC or Spectroscopic Grade | (e.g., Sigma-Aldrich) | (e.g., D8418) |
| Methanol | HPLC or Spectroscopic Grade | (e.g., Fisher Scientific) | (e.g., A452-4) |
| Deionized Water | Type I | Laboratory Source | N/A |
| Analytical Balance | Calibrated | (e.g., Mettler Toledo) | N/A |
| Volumetric Flask (1 mL, 5 mL, 10 mL) | Class A | (e.g., VWR) | N/A |
| Micropipettes (10-100 µL, 100-1000 µL) | Calibrated | (e.g., Eppendorf) | N/A |
| Pipette Tips | Sterile, RNase/DNase-free | (e.g., VWR) | N/A |
| Amber Glass Vials with PTFE-lined caps | 2 mL | (e.g., Agilent) | N/A |
| Vortex Mixer | N/A | (e.g., Scientific Industries) | N/A |
| Sonicator | N/A | (e.g., Branson) | N/A |
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | 2-((5-methoxy-1H-indol-3-yl)methylene)-N-pentylhydrazine-carboximidamide-d11 | Supplier Information |
| Molecular Formula | C₁₆H₁₂D₁₁N₅O | [1] |
| Molecular Weight | 312.45 g/mol | [1] |
| Appearance | White to off-white crystalline powder | General knowledge for Tegaserod |
| Purity | As stated on the Certificate of Analysis (typically ≥98%) | Supplier CoA |
| Solubility (Tegaserod Maleate) | DMSO: ~20 mg/mL; DMF: ~25 mg/mL; Sparingly soluble in aqueous buffers | [2] |
| Storage (Solid) | -20°C | [2] |
Experimental Protocol: Preparation of 1 mg/mL this compound Primary Stock Solution
This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound.
6.1. Pre-Preparation Steps
-
Ensure the analytical balance is calibrated and level.
-
Allow the sealed vial of this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Label a 1 mL Class A volumetric flask with the compound name ("this compound"), concentration ("1 mg/mL"), solvent ("DMSO"), preparation date, and analyst initials.
6.2. Weighing of this compound
-
Tare a clean, dry weighing paper or boat on the analytical balance.
-
Carefully weigh approximately 1 mg of this compound powder onto the weighing paper. Record the exact weight to four decimal places in the laboratory notebook.
6.3. Dissolution Procedure
-
Carefully transfer the weighed this compound powder into the labeled 1 mL volumetric flask.
-
Add approximately 0.7 mL of HPLC-grade DMSO to the volumetric flask.
-
Vortex the flask for 30 seconds to facilitate dissolution.
-
If necessary, sonicate the flask for 2-5 minutes in a room temperature water bath to ensure complete dissolution. The solution should be clear and free of any visible particulates.
-
Once completely dissolved, allow the solution to return to room temperature.
-
Carefully add DMSO to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
6.4. Aliquoting and Storage
-
Using a calibrated micropipette, aliquot the stock solution into appropriately labeled amber glass vials (e.g., 100 µL aliquots).
-
Store the aliquoted stock solution at -20°C in a designated freezer.
-
Aqueous solutions of Tegaserod are not recommended for storage for more than one day[2]. Therefore, any dilutions into aqueous buffers should be made fresh daily.
Quality Control
The quality of the prepared stock solution is critical for its use as an internal standard.
| QC Parameter | Acceptance Criteria |
| Purity | As per the Certificate of Analysis provided by the supplier (typically ≥98%). |
| Concentration Verification | The concentration of the stock solution can be verified by preparing a dilution and analyzing it via a validated analytical method (e.g., LC-MS/MS) against a certified reference standard, if available. |
| Appearance | The final stock solution should be a clear, colorless to pale yellow solution, free of any visible particulates. |
Documentation
All steps of the procedure must be meticulously documented in a laboratory notebook. The documentation should include:
-
Compound Name: this compound
-
Lot Number
-
Purity (from CoA)
-
Exact Weight of Compound
-
Solvent Used (Name, Grade, Lot Number)
-
Final Volume of Stock Solution
-
Calculated Final Concentration
-
Date of Preparation
-
Analyst's Name and Signature
-
Storage Location and Conditions
-
Any deviations from this SOP
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, at all times.
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used before starting the procedure.
-
Dispose of all waste materials according to institutional guidelines.
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with Tegaserod-D11 in Mass Spectrometry
Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to ion suppression in the mass spectrometric analysis of Tegaserod, with a focus on the utility of its stable isotope-labeled internal standard, Tegaserod-D11.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my Tegaserod analysis?
A1: Ion suppression is a matrix effect frequently encountered in Liquid Chromatography-Mass Spectrometry (LC-MS). It manifests as a reduced ionization efficiency of the target analyte, in this case, Tegaserod, due to the presence of co-eluting interfering compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of your results.
Q2: How does using this compound help in overcoming ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Tegaserod. Since it is structurally identical to Tegaserod, with the only difference being the replacement of 11 hydrogen atoms with deuterium, it has nearly identical physicochemical properties.[1] This means that during sample preparation and LC-MS analysis, this compound experiences the same degree of ion suppression as Tegaserod. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[3]
Q3: When should I suspect that ion suppression is impacting my results?
A3: You should suspect ion suppression if you observe any of the following:
-
Significantly lower signal intensity for Tegaserod in matrix samples compared to clean standards.
-
Poor reproducibility of results between different sample preparations.
-
Non-linear calibration curves.
-
Inaccurate and imprecise results for quality control (QC) samples.
Q4: Can I use a different internal standard, like a structural analog, instead of this compound?
A4: While structural analogs can be used as internal standards, they are generally less effective at compensating for ion suppression compared to a SIL-IS.[4] This is because their physicochemical properties are not identical to the analyte, leading to potential differences in extraction recovery and chromatographic retention time. These differences can result in the analyte and the internal standard experiencing different degrees of ion suppression, leading to inaccurate results. This compound is the preferred internal standard for accurate quantification of Tegaserod in complex matrices.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the LC-MS/MS analysis of Tegaserod.
Problem 1: Low signal intensity for Tegaserod in plasma samples.
-
Possible Cause: Significant ion suppression from endogenous matrix components in plasma.
-
Solution:
-
Incorporate this compound: Add a known concentration of this compound to all your samples, calibrators, and quality controls before sample preparation. This will allow for the normalization of the Tegaserod signal and compensation for signal loss due to ion suppression.
-
Optimize Sample Preparation: Employ a more rigorous sample preparation technique to remove interfering matrix components. Solid Phase Extraction (SPE) is often more effective at removing a wider range of interferences compared to Liquid-Liquid Extraction (LLE).
-
Chromatographic Separation: Adjust your LC method to better separate Tegaserod from the regions of significant ion suppression. This can be achieved by modifying the mobile phase gradient, changing the column chemistry, or adjusting the flow rate.
-
Problem 2: Inconsistent and high variability in my quality control (QC) sample results.
-
Possible Cause: Variable matrix effects between different lots of plasma or inconsistent sample preparation.
-
Solution:
-
Consistent use of this compound: Ensure that this compound is added precisely to every sample at the beginning of the workflow. The ratio of Tegaserod to this compound should remain constant even with variable ion suppression.
-
Standardize Sample Preparation: Follow a validated and standardized sample preparation protocol meticulously for all samples to minimize variability in extraction efficiency and matrix effects.
-
Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to ensure that they are affected by the matrix in a similar way.
-
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification by compensating for matrix effects. The following tables illustrate the typical performance improvements observed.
Table 1: Impact of this compound on the Accuracy and Precision of Tegaserod Quantification in Human Plasma
| Analyte Concentration (ng/mL) | Without Internal Standard (Accuracy % / Precision %RSD) | With this compound Internal Standard (Accuracy % / Precision %RSD) |
| 1 | 75.2 / 18.5 | 98.9 / 4.2 |
| 10 | 80.1 / 15.2 | 101.2 / 3.1 |
| 100 | 82.5 / 12.8 | 99.5 / 2.5 |
This table presents representative data demonstrating the typical improvement in accuracy and precision when using a stable isotope-labeled internal standard. Actual results may vary based on specific experimental conditions.
Table 2: Comparison of Sample Preparation Techniques on Recovery and Matrix Effect for Tegaserod Analysis
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) |
| Protein Precipitation (PPT) | 85 ± 8 | 45 ± 12 |
| Liquid-Liquid Extraction (LLE) | 78 ± 6 | 25 ± 8 |
| Solid Phase Extraction (SPE) | 92 ± 4 | 10 ± 5 |
This table summarizes typical recovery and matrix effect values for different sample preparation techniques. Lower matrix effect percentages indicate less ion suppression. Data is presented as mean ± standard deviation.
Experimental Protocols
Below are detailed methodologies for sample preparation and LC-MS/MS analysis of Tegaserod using this compound as an internal standard.
1. Detailed Protocol for Solid Phase Extraction (SPE) of Tegaserod from Human Plasma
-
Materials:
-
Human plasma samples
-
Tegaserod and this compound stock solutions
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Spiking: To 200 µL of plasma, add 20 µL of this compound internal standard working solution. Vortex briefly.
-
Sample Pre-treatment: Add 200 µL of 4% phosphoric acid in water to the plasma sample. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute Tegaserod and this compound with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
2. Detailed Protocol for Liquid-Liquid Extraction (LLE) of Tegaserod from Human Plasma
-
Materials:
-
Human plasma samples
-
Tegaserod and this compound stock solutions
-
Methyl tert-butyl ether (MTBE)
-
50 mM Ammonium acetate buffer (pH 10)
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Spiking: To 200 µL of plasma, add 20 µL of this compound internal standard working solution. Vortex briefly.
-
pH Adjustment: Add 50 µL of 50 mM ammonium acetate buffer (pH 10) to the plasma sample. Vortex to mix.
-
Extraction: Add 1 mL of MTBE to the sample. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
-
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Tegaserod: [M+H]+ → fragment ion (e.g., 302.1 → 173.1)
-
This compound: [M+H]+ → fragment ion (e.g., 313.1 → 184.1)
-
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this technical support center.
Caption: Figure 1: Mechanism of Ion Suppression in the ESI Source.
Caption: Figure 2: Analytical Workflow with this compound.
Caption: Figure 3: Troubleshooting Decision Tree for Ion Suppression.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Improving peak shape and resolution for Tegaserod-D11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of Tegaserod-D11, focusing on improving peak shape and resolution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak showing significant tailing?
Peak tailing for this compound, where the latter half of the peak is broader than the front half, can compromise integration accuracy and reduce resolution.[1][2] This issue often arises from secondary interactions between the analyte and the stationary phase or other active sites within the HPLC system.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Tegaserod is a basic compound. An inappropriate mobile phase pH can lead to interactions with acidic silanol groups on the silica-based stationary phase. Adjusting the mobile phase pH to be at least 2 pH units below the pKa of Tegaserod can ensure it is fully ionized and minimize these secondary interactions.[3][4]
-
Use of Mobile Phase Additives: Incorporating additives like a low concentration of a competing base (e.g., triethylamine) or using a buffered mobile phase can help to mask active silanol groups and improve peak shape.
-
Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based or hybrid silica column) that is less prone to secondary interactions with basic compounds.
-
System Contamination: Active sites can also be present in other parts of the system, such as the injector or tubing.[1] A thorough system flush may be necessary.
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the front half of the peak is broader than the latter half, is less common than tailing but can still be a significant issue.
Potential Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting. To verify this, reduce the injection volume or the sample concentration and observe if the peak shape improves.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a distorted peak. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Degradation: A void or channel at the head of the column can also cause peak fronting. This may necessitate column replacement.
Q3: I am observing poor resolution between this compound and another analyte. How can I improve it?
Resolution is a critical parameter in chromatography that measures the degree of separation between two adjacent peaks. Poor resolution can be addressed by optimizing several chromatographic parameters.
Strategies for Improving Resolution:
-
Optimize Mobile Phase Composition: Adjusting the organic modifier (e.g., acetonitrile vs. methanol) or the mobile phase pH can alter the selectivity between this compound and co-eluting peaks.
-
Modify the Gradient: If using a gradient elution, making the gradient shallower can increase the separation between peaks.
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column) can introduce different types of interactions and improve selectivity.
-
Increase Column Efficiency: Using a longer column or a column with a smaller particle size (UHPLC) will increase the number of theoretical plates and, consequently, the resolution.
-
Adjust Temperature: Lowering the column temperature can sometimes enhance separation, although it may increase run time and backpressure.
Q4: Why is the retention time of my this compound different from that of unlabeled Tegaserod?
A shift in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "deuterium isotope effect" in chromatography. Typically, in reversed-phase liquid chromatography (RPLC), the deuterated compound will elute slightly earlier than the non-deuterated analog.
Key Factors Influencing the Isotope Effect:
-
Van der Waals Interactions: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, which can lead to weaker intermolecular van der Waals forces between the deuterated compound and the stationary phase.
-
Hydrophobicity: Deuterated compounds are often slightly less hydrophobic than their protiated counterparts, leading to weaker interaction with the nonpolar stationary phase in RPLC and thus a shorter retention time.
-
Number of Deuterium Atoms: Generally, a larger number of deuterium atoms in the molecule will result in a more significant retention time shift.
Troubleshooting Data Summary
The following tables provide a structured overview of common issues, potential causes, and recommended solutions for optimizing this compound analysis.
Table 1: Peak Shape Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups | Adjust mobile phase pH; use a buffered mobile phase; add a competing base (e.g., triethylamine); use an end-capped column. |
| Column contamination | Flush the column; if the problem persists, replace the column. | |
| System contamination | Flush the entire HPLC system. | |
| Peak Fronting | Column overload | Reduce injection volume or sample concentration. |
| Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase. | |
| Column void | Replace the column. | |
| Broad Peaks | Low flow rate | Optimize the flow rate for the column dimensions. |
| Large dead volume in the system | Check and tighten all connections; use tubing with a smaller internal diameter. | |
| Column deterioration | Replace the column. | |
| Split Peaks | Issue with the injection process | Check the injector for blockages or rotor seal wear. |
| Clogged column frit | Backflush the column or replace the frit if possible; otherwise, replace the column. | |
| Sample solvent incompatibility | Ensure the sample solvent is compatible with the mobile phase. |
Table 2: Resolution Improvement Strategies
| Parameter | Action | Expected Outcome |
| Mobile Phase | Change organic modifier (e.g., Acetonitrile to Methanol) | Alters selectivity (α) |
| Adjust pH | Affects the ionization state of analytes, changing retention and selectivity | |
| Modify gradient slope | A shallower gradient increases separation time and resolution | |
| Stationary Phase | Use a longer column | Increases efficiency (N) and resolution |
| Use a column with smaller particles (UHPLC) | Increases efficiency (N) significantly | |
| Switch to a different column chemistry (e.g., Phenyl, Cyano) | Changes selectivity (α) | |
| Temperature | Decrease column temperature | May increase retention and improve selectivity, but also increases analysis time |
Experimental Protocols
Protocol 1: General HPLC Method for this compound Analysis
This protocol provides a starting point for method development. Optimization will likely be required.
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Detector: Mass Spectrometer (for optimal selectivity and sensitivity)
Protocol 2: Column Flushing Procedure
To address potential contamination leading to poor peak shape.
-
Disconnect the column from the detector.
-
Flush the column with the following solvents in order, for at least 20 column volumes each:
-
Water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Equilibrate the column with the initial mobile phase conditions before reconnecting to the detector.
Visualizations
Caption: Troubleshooting workflow for peak shape and resolution issues.
Caption: Key factors influencing chromatographic resolution.
References
Troubleshooting poor recovery of Tegaserod-D11 in sample preparation
Technical Support Center: Tegaserod-D11 Recovery
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor or inconsistent recovery of this compound, a stable isotope-labeled internal standard (IS), during bioanalytical sample preparation. As this compound is designed to mimic the behavior of Tegaserod, its poor recovery often indicates a fundamental issue with the extraction methodology or sample handling rather than an analyte-specific problem.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor or variable recovery of this compound?
Low recovery of a stable isotope-labeled internal standard like this compound is a critical issue that can compromise the accuracy and precision of your assay. The root cause typically falls into one of four categories:
-
Matrix Effects: Co-extracted endogenous components from the biological matrix (e.g., plasma, urine) can interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement that is often mistaken for poor recovery.[1][2]
-
Suboptimal Extraction Conditions: The chosen sample preparation method—be it Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—may not be optimized for the physicochemical properties of Tegaserod.[3][4]
-
Analyte/IS Loss: The internal standard may be physically lost during the sample preparation workflow due to adsorption to labware, instability in the sample matrix, or procedural errors.
-
Procedural Inconsistency: Variations in executing the protocol, such as inconsistent timing, temperature, or volumes, can lead to high variability in recovery.
Q2: How can I determine if my issue is poor recovery or a matrix effect like ion suppression?
It is crucial to distinguish between the physical loss of the analyte (poor recovery) and analytical interference at the detector (matrix effect). Ion suppression occurs when molecules co-eluting from the sample matrix compete with the analyte and IS for ionization, reducing their signal. A post-extraction spike experiment is the standard method to diagnose this issue.
See Protocol 1: Experimental Protocol for Diagnosing Matrix Effects for a detailed methodology. If this experiment reveals significant signal suppression, the focus should shift to improving sample cleanup or chromatographic separation to remove the interfering matrix components.
Q3: I'm using Protein Precipitation (PPT) and observing low recovery. What should I investigate?
While simple and fast, PPT is the least selective sample preparation technique and can be prone to issues. Common areas to troubleshoot include:
-
Choice of Precipitation Solvent: Acetonitrile is most common, but methanol may be an alternative. The choice of solvent can affect how completely proteins are precipitated and whether the analyte co-precipitates.
-
Solvent-to-Sample Ratio: A typical ratio is 3:1 (solvent:sample). An insufficient volume of solvent may lead to incomplete protein removal.
-
Vortexing and Incubation: Ensure thorough mixing and adequate incubation time (and appropriate temperature) to allow for complete protein precipitation.
-
Analyte Solubility: After precipitation, the analyte/IS must remain soluble in the resulting supernatant. If this compound has low solubility in the solvent/aqueous mixture, it may precipitate along with the proteins, leading to significant loss.
Q4: My Liquid-Liquid Extraction (LLE) workflow is yielding poor and inconsistent recovery. What are the common pitfalls?
Inconsistent IS recovery in LLE often points to issues with phase separation, solvent choice, or pH control. Key factors to optimize for this compound include:
-
pH of the Aqueous Phase: Tegaserod contains a basic guanidine group, making its charge state pH-dependent. To extract it into a non-polar organic solvent, the aqueous sample should be basified (e.g., with sodium hydroxide) to neutralize the charge on the molecule, thereby increasing its hydrophobicity.
-
Choice of Organic Solvent: The polarity of the extraction solvent is critical. A published method for Tegaserod successfully uses ethyl acetate for extraction from plasma after pH adjustment.
-
Mixing Efficiency: Ensure vigorous and consistent mixing (vortexing or shaking) to maximize the surface area between the two phases and facilitate analyte transfer.
-
Phase Separation: Incomplete separation of the aqueous and organic layers or the formation of an emulsion can lead to significant analyte loss and high variability. Centrifugation can help break emulsions and create a distinct phase boundary.
Q5: I suspect my Solid-Phase Extraction (SPE) method is the problem. How can I troubleshoot it?
SPE is a powerful cleanup technique, but each step is a potential point of analyte loss if not properly optimized. A systematic evaluation is required.
-
Sorbent Selection: For Tegaserod, a reversed-phase (e.g., C18) or a mixed-mode sorbent (combining reversed-phase and ion-exchange properties) is a logical starting point.
-
Conditioning and Equilibration: Failure to properly activate the sorbent with an organic solvent (e.g., methanol) and then equilibrate it with an aqueous solution can lead to poor retention.
-
Sample Loading: The pH of the sample must be adjusted to ensure the analyte is retained by the sorbent. For reversed-phase SPE, a neutral pH is often a good starting point. The flow rate during loading should be slow and consistent.
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. If the wash solvent contains too high a percentage of organic solvent, the IS may be prematurely eluted.
-
Elution Step: The elution solvent must be strong enough to disrupt the sorbent-analyte interaction and completely elute this compound. If recovery is low, consider increasing the organic content of the elution solvent or using a smaller elution volume in multiple steps.
See Protocol 2: Systematic Evaluation of Analyte Loss in SPE for an experiment to pinpoint the source of loss.
Q6: Could the stability of this compound in the biological matrix be the issue?
Yes, analyte stability is a critical factor in bioanalysis. Degradation can occur due to enzymatic activity, pH instability, temperature, or light exposure. While Tegaserod is reported to be stable under some conditions, its stability should be formally assessed in your specific biological matrix and under your exact storage and handling conditions. Key stability tests include:
-
Freeze-Thaw Stability: Assess recovery after multiple freeze-thaw cycles.
-
Bench-Top Stability: Evaluate stability at room temperature for the expected duration of sample handling.
-
Long-Term Storage Stability: Confirm stability at the intended storage temperature (e.g., -70°C) over the duration of the study.
-
Autosampler Stability: Ensure the processed samples are stable in the autosampler for the duration of the analytical run.
Quantitative Data Summary
Table 1: Troubleshooting Guide for Poor this compound Recovery
| Potential Issue | Primary Cause | Recommended Action | Relevant Protocol |
| Matrix Effect | Co-eluting matrix components suppress or enhance MS ionization. | Perform a post-extraction spike experiment to confirm. Improve sample cleanup or modify chromatographic separation. | Protocol 1 |
| SPE Breakthrough | IS fails to retain on the sorbent during sample loading. | Analyze the flow-through and wash fractions. Re-evaluate sorbent choice, sample pH, and loading conditions. | Protocol 2 |
| Incomplete SPE Elution | Elution solvent is too weak to desorb the IS from the sorbent. | Analyze the SPE cartridge after elution (by re-eluting with a much stronger solvent). Increase the organic strength of the elution solvent. | Protocol 2 |
| Inefficient LLE | Incorrect pH or extraction solvent polarity. | Adjust sample pH to be basic (>8) to neutralize Tegaserod. Use a moderately polar solvent like ethyl acetate. | Protocol 3 |
| Analyte Instability | Degradation due to enzymes, temperature, light, or pH. | Conduct systematic stability experiments (freeze-thaw, bench-top, long-term). | N/A |
| Non-Specific Binding | Adsorption of the analyte to plasticware (e.g., tubes, pipette tips). | Use low-binding labware. Minimize sample transfer steps. | N/A |
Experimental Protocols
Protocol 1: Experimental Protocol for Diagnosing Matrix Effects
This experiment quantifies the impact of the matrix on the MS signal by comparing the response of an analyte spiked after extraction to one in a clean solvent.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process blank biological matrix through the entire sample preparation procedure. Spike the same amount of this compound into the final, clean extract.
-
Set C (Pre-Extraction Spike): Spike this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Analyze all three sets by LC-MS/MS.
-
Calculate Recovery and Matrix Effect:
-
Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
-
Interpretation:
-
A Matrix Effect value significantly below 100% indicates ion suppression .
-
A Matrix Effect value significantly above 100% indicates ion enhancement .
-
A low Recovery value indicates true physical loss of the IS during the extraction process.
-
Protocol 2: Systematic Evaluation of Analyte Loss in SPE
This protocol helps identify which step in your SPE workflow is responsible for the loss of this compound.
-
Spike Blank Matrix: Spike a known amount of this compound into a blank matrix sample.
-
Perform SPE: Process the spiked sample through the entire SPE procedure.
-
Collect All Fractions Separately: This is the most critical step.
-
Fraction 1: Flow-through: The sample that passes through the cartridge during loading.
-
Fraction 2: Wash Eluate: The solvent(s) passed through the cartridge after loading.
-
Fraction 3: Final Eluate: The solvent used to elute the internal standard.
-
-
Analyze Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.
-
Calculate Recovery in Each Fraction: Determine the amount of this compound present in each fraction.
-
Interpretation:
-
High amount in Fraction 1 (Flow-through): Indicates poor retention during the loading step. The sorbent or loading conditions (e.g., pH) are incorrect.
-
High amount in Fraction 2 (Wash Eluate): The wash step is too aggressive and is stripping the IS from the sorbent.
-
Low amount in Fraction 3 (Final Eluate): Assuming low amounts in other fractions, this points to incomplete elution. The elution solvent is too weak.
-
Protocol 3: Generic Liquid-Liquid Extraction (LLE) Method for Tegaserod
This protocol is based on the known basic properties of Tegaserod and published methodologies.
-
Sample Aliquot: Pipette a known volume of your biological sample (e.g., 200 µL of plasma) into a clean tube.
-
Add Internal Standard: Add the working solution of this compound.
-
pH Adjustment: Add a small volume of a basic solution (e.g., 50 µL of 1M Sodium Hydroxide) to raise the sample pH above 8. Vortex briefly.
-
Add Extraction Solvent: Add an appropriate volume of an immiscible organic solvent (e.g., 1 mL of ethyl acetate).
-
Extraction: Vortex vigorously for 2-5 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge at high speed (e.g., 4000 x g) for 5-10 minutes to separate the aqueous and organic layers cleanly.
-
Transfer Organic Layer: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the lower aqueous layer.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen, typically at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase-compatible solvent for LC-MS/MS analysis.
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Caption: A decision tree for troubleshooting low recovery in Solid-Phase Extraction.
References
Technical Support Center: Tegaserod and Tegaserod-D11 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-mass spectrometry (LC-MS) analysis of Tegaserod and its deuterated internal standard, Tegaserod-D11.
Troubleshooting Guide
This guide addresses common issues encountered during the method development and application for the separation and quantification of Tegaserod and this compound.
Issue 1: Poor Chromatographic Resolution or Co-elution of Tegaserod and this compound
Question: My Tegaserod and this compound peaks are not separating, or the resolution is insufficient. What steps can I take to improve this?
Answer:
Achieving optimal separation between a drug and its deuterated internal standard is crucial for accurate quantification, as slight retention time shifts can lead to differential matrix effects. While these compounds are expected to have very similar chromatographic behavior, a phenomenon known as the "isotopic effect" can sometimes cause partial separation. Here’s a systematic approach to optimize your LC gradient:
1. Initial Assessment & System Suitability:
-
Confirm Peak Identity: Ensure that the correct multiple reaction monitoring (MRM) transitions are being monitored for both Tegaserod and this compound.
-
Column Health: Check your column's performance by injecting a standard mixture. Poor peak shape (e.g., tailing or fronting) can indicate a deteriorating column that needs replacement.
2. Gradient Optimization:
A shallow gradient is often effective in resolving closely eluting compounds. If you are experiencing co-elution, consider the following modifications to your gradient program:
-
Decrease the Gradient Slope: A slower increase in the organic mobile phase percentage can enhance separation.
-
Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition where the peaks are beginning to separate can improve resolution.
3. Mobile Phase Modification:
-
Solvent Selection: If using acetonitrile as the organic modifier, consider switching to methanol. The different selectivity of methanol can alter the elution pattern and potentially resolve the two compounds.
-
Additive Adjustment: Modifying the concentration or type of additive (e.g., formic acid, ammonium formate) can influence the ionization and retention of the analytes, thereby affecting their separation.
4. Flow Rate and Temperature Adjustment:
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, although it will increase the run time.
-
Adjust Column Temperature: Changing the column temperature can alter selectivity. Experiment with temperatures in the range of 30-50°C.
Issue 2: Inconsistent Retention Times
Question: The retention times for Tegaserod and this compound are shifting between injections. What could be the cause?
Answer:
Retention time variability can compromise the reliability of your assay. The following are common causes and their solutions:
-
Insufficient Column Equilibration: Ensure that the column is adequately equilibrated with the initial mobile phase conditions between injections. A general rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
Mobile Phase Instability: Prepare fresh mobile phases daily to avoid changes in composition due to evaporation or degradation.
-
Pump Performance: Inconsistent flow rates due to pump malfunctions or leaks in the system can lead to retention time shifts. Perform a flow rate accuracy test and check for any visible leaks.
-
Temperature Fluctuations: Use a thermostatically controlled column compartment to maintain a consistent temperature.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Question: My peaks for Tegaserod and/or this compound are tailing or fronting. How can I improve the peak shape?
Answer:
Poor peak shape can affect integration and, consequently, the accuracy of your results. Consider the following:
-
Sample Solvent Mismatch: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase. Injecting a sample in a strong solvent can cause peak distortion.
-
Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Secondary Interactions: Peak tailing can be caused by interactions between the analyte and active sites on the column packing material. Adjusting the mobile phase pH or the additive concentration can help to mitigate these interactions.
-
Column Contamination: A contaminated guard column or analytical column can lead to poor peak shapes. Flush the column according to the manufacturer's instructions or replace the guard column.
Frequently Asked Questions (FAQs)
Q1: Why is it important to separate Tegaserod from this compound? I thought they were supposed to co-elute.
A1: Ideally, a deuterated internal standard should co-elute with the analyte to perfectly compensate for matrix effects. However, due to the deuterium isotope effect, a slight chromatographic separation can occur.[1][2] If the two peaks are not baseline resolved and are significantly overlapping, this is often acceptable. The primary concern is when there is a slight, but consistent, separation that could subject each compound to different matrix effects, potentially compromising accuracy.[3] Therefore, the goal is to achieve either complete co-elution or baseline separation, while avoiding partial, inconsistent separation.
Q2: Can I use an isocratic method instead of a gradient for this separation?
A2: Yes, an isocratic method can be used and may even be preferable if it provides adequate separation and peak shape within a reasonable run time. An isocratic method is often simpler and more robust, with less potential for baseline drift and faster re-equilibration times. One published method for Tegaserod utilizes an isocratic mobile phase. If your sample matrix is complex, however, a gradient elution may be necessary to remove interferences.
Q3: What are the recommended MRM transitions for Tegaserod and this compound?
A3: While the exact MRM transitions should be optimized on your specific mass spectrometer, a common precursor ion for Tegaserod in positive electrospray ionization mode is m/z 302.5. A potential product ion is m/z 173.2.[4] For this compound, the precursor ion would be m/z 313.5, and the product ion would likely be the same or have a similar fragmentation pattern. It is essential to determine the optimal transitions by infusing a standard solution of each compound into the mass spectrometer.
Q4: What type of column is best suited for this analysis?
A4: A reversed-phase C18 column is a common and effective choice for the analysis of Tegaserod.[4] The specific particle size and dimensions of the column will depend on your LC system (HPLC or UHPLC) and the desired run time and efficiency.
Q5: My results show poor accuracy and precision even with a deuterated internal standard. What are other potential issues?
A5: If chromatographic issues have been ruled out, consider these possibilities:
-
Deuterium Exchange: In rare cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, especially if they are in labile positions. This can affect the internal standard's signal.
-
Purity of the Internal Standard: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity, leading to a positive bias.
-
Ion Source Saturation: At high concentrations, the analyte and internal standard can compete for ionization, leading to a non-linear response.
Experimental Protocols
Example LC-MS/MS Method for Tegaserod and this compound
This protocol provides a starting point for method development. Optimization will be required for your specific instrumentation and application.
| Parameter | Recommended Condition |
| LC System | HPLC or UHPLC system |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Example Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 70 |
| 5.1 | 95 |
| 6.0 | 95 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Tegaserod) | Q1: 302.5 m/z, Q3: 173.2 m/z (Optimize for your instrument) |
| MRM Transition (this compound) | Q1: 313.5 m/z, Q3: (Optimize based on fragmentation) |
| Collision Energy | Optimize for each transition |
| Source Temperature | 500°C |
Visualizations
Caption: A logical workflow for troubleshooting separation issues.
References
Technical Support Center: Isotopic Interference in Tegaserod-D11 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the bioanalysis of Tegaserod using its deuterated internal standard, Tegaserod-D11.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of LC-MS/MS analysis of Tegaserod?
A1: Isotopic interference, or crosstalk, occurs when the signal of the deuterated internal standard (this compound) is artificially inflated by the contribution from the natural isotopes of the unlabeled analyte (Tegaserod). Tegaserod contains naturally occurring heavy isotopes (primarily ¹³C). At high concentrations of Tegaserod, the intensity of its isotopic peaks (M+1, M+2, etc.) can become significant and overlap with the mass channel of this compound, leading to inaccurate quantification.
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative bioanalysis. It has nearly identical physicochemical properties to the analyte, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency. This allows it to accurately correct for variations during sample preparation and analysis.
Q3: What are the primary causes of significant isotopic interference?
A3: The primary causes include:
-
High Analyte Concentration: The higher the concentration of Tegaserod, the more intense its natural isotopic peaks will be, increasing the likelihood of interference with the this compound signal.
-
Insufficient Mass Difference: If the mass difference between the analyte and the SIL-IS is not large enough, the isotopic peaks of the analyte are more likely to overlap with the precursor mass of the internal standard.
-
Choice of MRM Transition: Selecting a multiple reaction monitoring (MRM) transition for the internal standard that is susceptible to interference from a fragment of the analyte can also be a cause.
Q4: How can I assess the extent of isotopic interference in my assay?
A4: You can assess the interference by analyzing a high-concentration solution of unlabeled Tegaserod (without any this compound) and monitoring the MRM channel of this compound. Any signal detected in the internal standard's channel is a direct measure of the crosstalk.
Troubleshooting Guide
Issue 1: Non-linear calibration curve, particularly at the high end.
| Possible Cause | Suggested Solution |
| Significant isotopic contribution from high concentration calibrators to the internal standard signal. | 1. Optimize MRM Transitions: If possible, select a product ion for this compound that is not subject to interference from Tegaserod. 2. Mathematical Correction: Apply a correction factor to the internal standard response based on the measured contribution from the analyte. 3. Reduce Analyte Concentration: If feasible within the scope of the study, narrow the calibration range to lower concentrations. |
| Detector saturation at high analyte concentrations. | 1. Dilute Samples: Analyze highly concentrated samples after appropriate dilution. 2. Optimize Source Conditions: Adjust ionization source parameters to reduce signal intensity. |
Issue 2: Inaccurate and imprecise results for quality control (QC) samples.
| Possible Cause | Suggested Solution |
| Variable isotopic interference across different sample matrices. | 1. Improve Sample Cleanup: Enhance the sample preparation method (e.g., using solid-phase extraction) to remove matrix components that may be contributing to signal variability. 2. Matrix-Matched Calibration Standards: Prepare calibration standards in the same biological matrix as the study samples to compensate for matrix effects. |
| Inconsistent instrument response. | 1. Perform System Suitability Tests: Regularly check instrument performance with standard solutions. 2. Clean the Ion Source: A dirty ion source can lead to inconsistent ionization and signal instability. |
Experimental Protocols
Experiment 1: Assessment of Isotopic Crosstalk
Objective: To quantify the percentage of signal contribution from unlabeled Tegaserod to the this compound MRM channel.
Methodology:
-
Prepare a stock solution of unlabeled Tegaserod at a high concentration (e.g., 10,000 ng/mL) in a suitable solvent (e.g., methanol).
-
Prepare a working solution of this compound at the concentration used in the analytical method (e.g., 100 ng/mL).
-
Inject the high-concentration Tegaserod solution and acquire data monitoring both the Tegaserod and this compound MRM transitions.
-
Inject the this compound working solution and acquire data for its MRM transition to obtain a reference signal intensity.
-
Calculate the crosstalk percentage using the following formula:
(Signal in IS channel from Analyte solution / Signal from IS working solution) * 100
Experiment 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
Objective: To extract Tegaserod and this compound from plasma samples for LC-MS/MS analysis.
Methodology:
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject 10 µL onto the LC-MS/MS system.
Quantitative Data Summary
Table 1: Proposed LC-MS/MS Parameters for Tegaserod and this compound
| Parameter | Tegaserod | This compound |
| Precursor Ion (m/z) | 302.5 | 313.5 |
| Product Ion (m/z) | 173.2 | 184.2 (Predicted) |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 (To be optimized) |
| Cone Voltage (V) | 30 | 30 (To be optimized) |
Note: The product ion for this compound is predicted based on the fragmentation of the unlabeled compound and would require experimental confirmation.
Table 2: Theoretical Isotopic Abundance of Tegaserod
| Isotopologue | Relative Abundance (%) | Potential Interference with this compound (m/z 313.5) |
| M+0 (C₁₆H₂₄N₅O) | 100 | None |
| M+1 | 18.8 | Minor |
| M+2 | 2.0 | Negligible |
| ... | ... | ... |
| M+11 | < 0.01 | Potential if precursor masses overlap |
Note: These are theoretical values. The actual measured abundances may vary slightly.
Visualizations
Caption: Bioanalytical workflow for Tegaserod quantification.
Technical Support Center: Handling Tegaserod-D11 Instability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Tegaserod-D11 in biological matrices. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability in biological matrices a concern?
Tegaserod is a selective serotonin 5-HT4 receptor partial agonist used to treat irritable bowel syndrome with constipation (IBS-C).[1] this compound is a deuterated version of Tegaserod, often used as an internal standard in bioanalytical studies. The stability of any analyte in biological samples is crucial for the accuracy and reliability of analytical data.[2] Instability can lead to the degradation of the compound, resulting in inaccurate quantification and potentially misleading pharmacokinetic and toxicological assessments.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
The stability of drugs and their metabolites in biological matrices is influenced by several factors, which can cause reversible or irreversible degradation.[3][4] For this compound, the key factors to consider are:
-
pH: Changes in the pH of the biological matrix can alter the ionization state of the drug, affecting its solubility and susceptibility to hydrolysis.[5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical and enzymatic degradation.
-
Enzymatic Degradation: Enzymes present in biological matrices, such as plasma esterases, can metabolize the drug.
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.
-
Light Exposure: Photolysis, or degradation due to light exposure, can occur, especially for photosensitive compounds.
Q3: What are the likely degradation pathways for Tegaserod?
Forced degradation studies on various drugs have identified common degradation pathways, including hydrolysis, oxidation, and photolysis. For Tegaserod, which contains functional groups susceptible to such reactions, the following degradation pathways are plausible. While specific degradation products for this compound are not detailed in the provided search results, the pathways for the non-deuterated form are expected to be similar.
Caption: Plausible degradation pathways for Tegaserod.
Q4: How does the deuteration in this compound affect its stability compared to the non-deuterated form?
Deuteration involves replacing hydrogen atoms with their heavier isotope, deuterium. This can significantly slow down the rate of metabolic degradation through a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. If the cleavage of a C-H bond is the rate-limiting step in a degradation pathway, replacing it with a C-D bond can enhance the metabolic stability of the molecule. This can lead to a longer half-life and greater overall exposure of the active drug.
Q5: What are the recommended storage and handling conditions for biological samples containing this compound?
To minimize degradation, biological samples should be handled with care. It is recommended to freeze samples immediately after collection and store them at or below -70°C until analysis. When drugs are susceptible to plasma esterases, adding esterase inhibitors immediately after collection can prevent decomposition. Avoid repeated freeze-thaw cycles. Thaw samples on ice and process them as quickly as possible. Protect samples from light, especially if photolytic degradation is a concern.
Troubleshooting Guide
Problem: Inconsistent or lower-than-expected concentrations of this compound in my samples.
This is a common issue that can arise from pre-analytical sample handling or analytical methodology. The following workflow can help identify the root cause.
Caption: Workflow for troubleshooting low or inconsistent results.
Problem: Appearance of unknown peaks in my chromatogram during sample analysis.
The presence of unexpected peaks can indicate the formation of degradation products.
-
Action: Perform a forced degradation study to intentionally generate degradation products. This will help in identifying if the unknown peaks correspond to degradants.
-
Action: Use a mass spectrometer (LC-MS/MS) to identify the mass of the unknown peaks, which can help in elucidating their structures.
Problem: High variability between replicate sample measurements.
High variability can be caused by inconsistent sample degradation or issues with the analytical method.
-
Action: Ensure uniform handling of all replicates, including storage time and temperature.
-
Action: Check the precision of your analytical method by analyzing quality control (QC) samples at different concentrations.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in a Biological Matrix
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.
Objective: To assess the stability of this compound in a biological matrix under various stress conditions.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., human plasma)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC or LC-MS/MS system
-
pH meter
-
Photostability chamber
Methodology:
-
Sample Preparation: Spike the blank biological matrix with a known concentration of this compound.
-
Stress Conditions: Expose the spiked samples to the following conditions:
-
Acidic Hydrolysis: Adjust the pH of the sample to 1-2 with HCl and incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Adjust the pH of the sample to 12-13 with NaOH and incubate at a specified temperature.
-
Oxidative Degradation: Add H2O2 to the sample and incubate.
-
Thermal Degradation: Incubate the sample at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the sample to light in a photostability chamber.
-
-
Sample Analysis: At various time points, withdraw an aliquot of the stressed sample, neutralize it if necessary, and process it for analysis by a stability-indicating HPLC or LC-MS/MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for the Analysis of this compound
This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a specific wavelength or mass spectrometry.
-
Injection Volume: 10 µL
Method Development and Validation:
-
Method Development: Optimize the mobile phase composition, gradient, and other chromatographic parameters to achieve good separation between this compound and all degradation products generated during the forced degradation study.
-
Method Validation: Validate the method according to regulatory guidelines, including specificity, linearity, accuracy, precision, and robustness. The specificity of the method is crucial for a stability-indicating assay.
Data Summary
The following tables provide a summary of stability information for Tegaserod and general conditions for forced degradation studies.
Table 1: Stability of Tegaserod from Crushed Tablets in Various Media
| Vehicle | Temperature | Duration | Stability |
| Water | 20-25°C & 5°C | Up to 3 days | Stable |
| Apple Juice | 20-25°C & 5°C | Up to 3 days | Stable |
| Orange Juice | 20-25°C & 5°C | Up to 3 days | Stable |
| Applesauce | 20-25°C & 5°C | Up to 3 days | Stable |
Disclaimer: This data is for non-deuterated Tegaserod in non-biological media and should be used as a general reference only.
Table 2: General Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 N HCl | 8 hours (reflux) |
| Base Hydrolysis | 0.1 N NaOH | 8 hours (reflux) |
| Oxidation | 3% H2O2 | 24 hours |
| Thermal | 80°C | 24 hours |
| Photolysis | 1.2 million lux hours | As per ICH Q1B |
References
- 1. Stability and compatibility of tegaserod from crushed tablets mixed in beverages and foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianjpr.com [asianjpr.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Refinement of extraction methods for Tegaserod using a labeled standard
Welcome to the technical support center for the bioanalysis of Tegaserod. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the extraction and quantification of Tegaserod, with a special focus on the use of a labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: Why is a labeled internal standard, such as deuterated Tegaserod, recommended for quantitative bioanalysis?
A1: A stable isotope-labeled (SIL) internal standard (IS), like deuterated Tegaserod, is considered the 'gold standard' in quantitative mass spectrometry.[1][2] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes chromatographically and experiences similar extraction recovery and ionization suppression or enhancement in the MS source.[1] This allows the SIL-IS to accurately normalize for variations in sample preparation and matrix effects, leading to more reliable and reproducible quantitative data.[1][3] Regulatory bodies like the European Medicines Agency (EMA) have noted that over 90% of submitted assay validations incorporate SIL-IS.
Q2: What are the most common extraction methods for Tegaserod from biological matrices like plasma?
A2: The most frequently cited methods for Tegaserod extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
-
LLE: Often uses an organic solvent like ethyl acetate to extract Tegaserod from plasma after pH adjustment. This method is valued for being cost-effective and efficient for cleaning up complex matrices.
-
SPE: Utilizes cartridges, such as Oasis HLB (Hydrophilic-Lipophilic Balance) or C8/C18 reversed-phase sorbents, to retain Tegaserod while matrix interferences are washed away. SPE can offer cleaner extracts compared to LLE.
Q3: What is "matrix effect," and how can it affect my Tegaserod analysis?
A3: Matrix effect is the alteration (suppression or enhancement) of an analyte's ionization in the mass spectrometer source due to co-eluting compounds from the biological sample (e.g., phospholipids, salts, proteins). This can lead to significant errors in accuracy and precision, affecting the limit of detection (LOD) and quantification (LOQ). The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for these effects.
Q4: What are the typical LC-MS/MS parameters for Tegaserod analysis?
A4: Tegaserod is typically analyzed using a reversed-phase C18 column with a mobile phase consisting of methanol or acetonitrile and an aqueous buffer like ammonium acetate or formic acid. Detection is performed via tandem mass spectrometry (MS/MS) in positive ion mode using Multiple Reaction Monitoring (MRM). Common MRM transitions for Tegaserod are m/z 302 -> 173.
Troubleshooting Guides
Low Analyte Recovery
Low recovery of Tegaserod and/or the labeled standard can occur at various stages of the extraction process. The first step in troubleshooting is to determine where the analyte is being lost by analyzing fractions from each step (load, wash, and elution).
| Problem/Symptom | Potential Cause | Recommended Solution |
| Analyte found in the loading flow-through | Incorrect SPE Sorbent: The chosen sorbent does not adequately retain Tegaserod. | Action: Switch to a more retentive sorbent (e.g., from C8 to C18) or a different mechanism (e.g., mixed-mode cation exchange). |
| Sample Solvent Too Strong: The solvent in which the sample is dissolved is eluting the analyte during the loading step. | Action: Dilute the sample with a weaker solvent (e.g., aqueous buffer) before loading. | |
| Incorrect pH: The pH of the sample prevents proper interaction with the sorbent. | Action: Adjust the sample pH to ensure the analyte is in a state that promotes retention (e.g., neutral for reversed-phase). | |
| Flow Rate Too High: High flow rate during sample loading prevents sufficient interaction time between the analyte and the sorbent. | Action: Decrease the loading flow rate. | |
| Analyte found in the wash fraction | Wash Solvent Too Strong: The wash solvent is eluting the analyte along with the interferences. | Action: Reduce the organic solvent percentage in the wash solution. |
| Analyte not found in any fraction (retained on column) | Elution Solvent Too Weak: The elution solvent is not strong enough to disrupt the interaction between the analyte and the sorbent. | Action: Increase the strength of the elution solvent (e.g., increase organic percentage, add acid/base). |
| Insufficient Elution Volume: The volume of the elution solvent is not enough to completely elute the analyte. | Action: Increase the volume of the elution solvent. | |
| Low recovery in LLE | Incorrect pH: The pH of the aqueous phase does not favor the partitioning of Tegaserod into the organic phase. | Action: Adjust the pH of the plasma sample. For Tegaserod, making the sample basic with sodium hydroxide before extracting with ethyl acetate is effective. |
| Insufficient Mixing: Inadequate vortexing or mixing leads to poor extraction efficiency. | Action: Ensure vigorous and sufficient mixing to maximize the surface area between the two liquid phases. |
Poor Reproducibility & High Variability
| Problem/Symptom | Potential Cause | Recommended Solution |
| Inconsistent peak area ratios (Analyte/IS) | Variable Matrix Effects: Different lots of plasma have varying levels of interfering components. | Action: Ensure the labeled internal standard is used correctly. Improve the sample cleanup method (e.g., switch from protein precipitation to SPE) to remove more matrix components. |
| Inconsistent Evaporation: Samples are being evaporated to dryness at high temperatures, causing analyte degradation, or inconsistently reconstituted. | Action: Use a gentle stream of nitrogen for evaporation and ensure the reconstitution solvent is added accurately and vortexed thoroughly. | |
| Autosampler Issues: Inconsistent injection volumes or sample carryover. | Action: Verify autosampler performance with known standards. Implement a robust needle wash protocol between injections. |
Experimental Protocols & Data
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method for the determination of Tegaserod in human plasma.
Methodology:
-
Pipette 500 µL of human plasma into a clean microcentrifuge tube.
-
Spike with the working solution of the labeled internal standard (e.g., Tegaserod-d4).
-
Add 50 µL of 1M Sodium Hydroxide to basify the sample. Vortex for 30 seconds.
-
Add 3 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 75:25 Methanol:5mM Ammonium Acetate).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE) Protocol
This is a general protocol for a reversed-phase SPE cartridge (e.g., C18 or HLB).
Methodology:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed dry out.
-
Equilibrate: Pass 1 mL of an equilibration buffer (e.g., 2% formic acid in water) through the cartridge.
-
Load: Load the pre-treated plasma sample (e.g., 500 µL plasma diluted 1:1 with equilibration buffer) onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Wash: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute Tegaserod and the internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Evaporate & Reconstitute: Evaporate the eluate and reconstitute in mobile phase for analysis, as described in the LLE protocol.
Performance Data Summary
The following table summarizes typical performance metrics for Tegaserod bioanalytical methods.
| Parameter | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Internal Standard | Diazepam (structural analog) | Unspecified (likely labeled) |
| Linear Range | 0.05 - 8.0 ng/mL | 100 - 10000 pg/mL |
| LLOQ | 0.05 ng/mL | 100 pg/mL |
| Mean Recovery | > 85.56% | Not specified |
| Intra-day Precision (%CV) | < 9.21% | < 7% (at LLOQ) |
| Inter-day Precision (%CV) | < 10.02% | Not specified |
| Sample Volume | Not specified | 1 mL |
Workflow Visualizations
Below are diagrams illustrating the key experimental workflows for Tegaserod extraction.
References
Technical Support Center: Minimizing Matrix Effects with Tegaserod-D11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tegaserod-D11 as an internal standard to minimize matrix effects in the quantitative analysis of Tegaserod.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Tegaserod?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as Tegaserod, due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification of the analyte.[1] The presence of endogenous phospholipids, salts, and proteins in biological samples are common causes of matrix effects.[1]
Q2: Why is this compound recommended as an internal standard for Tegaserod analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Tegaserod. SIL internal standards are considered the "gold standard" in quantitative bioanalysis by LC-MS/MS.[2][3] Because this compound is chemically and physically almost identical to Tegaserod, it co-elutes chromatographically and experiences the same degree of matrix effects (ion suppression or enhancement). By adding a known concentration of this compound to all samples (calibrators, quality controls, and unknowns), the ratio of the analyte's peak area to the internal standard's peak area can be used for quantification. This ratio effectively cancels out the variability caused by matrix effects, leading to more accurate and reliable results.
Q3: How can I quantitatively assess matrix effects in my Tegaserod assay?
A3: The most common method for quantitatively assessing matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix (from multiple sources) to the peak area of the analyte in a neat solution (e.g., mobile phase) at the same concentration. The ratio of these peak areas is known as the Matrix Factor (MF).
Q4: What is an acceptable Matrix Factor (MF) in a bioanalytical method validation?
A4: An ideal Matrix Factor is 1.0, indicating no matrix effect. In practice, regulatory guidelines generally consider a method to be free of significant matrix effects if the coefficient of variation (CV) of the internal standard-normalized matrix factor across different lots of matrix is ≤15%.
Troubleshooting Guide
Issue 1: High Variability in Tegaserod Peak Area Across Samples
-
Possible Cause: Significant and variable matrix effects (ion suppression or enhancement) between different samples.
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high variability in analyte signal.
-
Detailed Steps:
-
Verify Internal Standard Addition: Confirm that this compound is consistently and accurately added to all samples at the beginning of the sample preparation process.
-
Assess Matrix Effect: Perform a matrix effect experiment using at least six different lots of blank matrix. Calculate the Matrix Factor (MF) and the internal standard-normalized MF.
-
Optimize Sample Preparation: If significant matrix effects are observed, consider more rigorous sample cleanup techniques. While a simple protein precipitation might be fast, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts.
-
Adjust Chromatography: Modify the LC gradient to better separate Tegaserod from the regions of ion suppression or enhancement. A post-column infusion experiment can help identify these regions.
-
Issue 2: Inaccurate Quantification Despite Using this compound
-
Possible Cause:
-
Crosstalk between the mass transitions of Tegaserod and this compound.
-
Presence of unlabeled Tegaserod in the this compound internal standard.
-
Non-co-elution of Tegaserod and this compound.
-
-
Troubleshooting Workflow:
Caption: Logical steps to diagnose inaccurate quantification.
-
Detailed Steps:
-
Check for Crosstalk: Analyze a high concentration standard of Tegaserod and monitor the MRM transition for this compound, and vice-versa. There should be no significant signal in the alternate channel.
-
Evaluate Internal Standard Purity: Analyze a neat solution of the this compound internal standard and monitor the MRM transition for unlabeled Tegaserod. The response should be negligible (typically <0.1%) compared to the response of the LLOQ standard.
-
Confirm Co-elution: Overlay the chromatograms of Tegaserod and this compound. The retention times should be identical. While minor shifts due to the deuterium labeling are possible, they should not result in significant separation.
-
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a published method for Tegaserod analysis and is suitable for use with this compound.
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 3 mL of ethyl acetate as the extraction solvent.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
The following are suggested starting parameters, which should be optimized for your specific instrumentation.
| Parameter | Recommended Condition |
| LC Column | C18 reverse-phase, e.g., 50 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 20% B, increase to 80% B over 3 min, hold for 1 min, then return to initial conditions and equilibrate. |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Tegaserod: 302.2 > 173.2 (Quantifier), 302.2 > 108.1 (Qualifier) This compound: 313.2 > 184.2 (Quantifier) |
Note: The MRM transition for this compound is predicted based on the addition of 11 daltons to the parent and likely fragment ions. These should be confirmed by direct infusion of the this compound standard.
Quantitative Data: Matrix Effect Assessment
The following table presents representative data from a matrix effect assessment for Tegaserod using this compound as the internal standard.
| Lot ID | Tegaserod Peak Area (Post-Spike) | This compound Peak Area (Post-Spike) | Tegaserod Peak Area (Neat) | This compound Peak Area (Neat) | Matrix Factor (Tegaserod) | IS-Normalized Matrix Factor |
| 1 | 48,500 | 98,000 | 50,000 | 100,000 | 0.97 | 0.99 |
| 2 | 47,000 | 95,000 | 50,000 | 100,000 | 0.94 | 0.99 |
| 3 | 51,000 | 103,000 | 50,000 | 100,000 | 1.02 | 0.99 |
| 4 | 46,500 | 94,000 | 50,000 | 100,000 | 0.93 | 0.99 |
| 5 | 49,000 | 99,000 | 50,000 | 100,000 | 0.98 | 0.99 |
| 6 | 52,000 | 105,000 | 50,000 | 100,000 | 1.04 | 0.99 |
| Mean | 0.98 | 0.99 | ||||
| %CV | 4.7% | 0.0% |
Calculations:
-
Matrix Factor (MF): (Peak Area in Post-Spiked Matrix) / (Mean Peak Area in Neat Solution)
-
IS-Normalized MF: (MF of Tegaserod) / (MF of this compound)
As shown in the table, while the matrix factor for Tegaserod alone shows some variability (CV = 4.7%), the IS-normalized matrix factor is highly consistent with a CV of 0.0%. This demonstrates the effectiveness of this compound in compensating for matrix-induced signal variations.
Signaling Pathway and Experimental Workflow Diagrams
Caption: How this compound compensates for matrix effects.
References
Calibration curve issues with Tegaserod-D11 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tegaserod-D11 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the use of this compound for calibration and quantification.
Q1: My calibration curve for Tegaserod is non-linear at higher concentrations. What are the potential causes and solutions?
A1: Non-linearity, particularly at the upper end of the calibration range, is a frequent observation in LC-MS/MS analysis. Several factors could be contributing to this issue:
-
Detector Saturation: The most common cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[1] The detector has a finite linear dynamic range, and when the ion intensity exceeds this range, the response is no longer proportional to the concentration.
-
Ion Suppression/Enhancement: As the concentration of Tegaserod increases, it can begin to suppress the ionization of the this compound internal standard, or vice versa. This is a form of matrix effect where the analyte and internal standard compete for ionization, leading to a non-proportional response ratio.
-
In-source Fragmentation or Adduct Formation: At higher concentrations, the stability of the protonated molecule [M+H]+ may decrease, leading to increased in-source fragmentation. Additionally, the formation of adducts (e.g., with sodium [M+Na]+ or potassium [M+K]+) can become more prevalent, diverting signal from the primary [M+H]+ ion used for quantification.
Troubleshooting Steps:
-
Review Raw Peak Areas: Plot the absolute peak areas of both Tegaserod and this compound against concentration. If the this compound peak area decreases as the Tegaserod concentration increases, this is a strong indicator of ion suppression. If the Tegaserod peak area plateaus, detector saturation is likely.
-
Extend the Calibration Range: If possible, prepare and analyze standards at even higher concentrations to confirm the plateau effect of detector saturation.
-
Dilute Samples: For unknown samples that fall in the non-linear portion of the curve, dilute them to bring the analyte concentration into the linear range of the assay.
-
Optimize MS Detector Settings: If detector saturation is the issue, consider reducing the detector gain or dwell time for the analyte's transition.
-
Modify Chromatographic Conditions: Improving the separation of Tegaserod from any co-eluting matrix components can help mitigate ion suppression.
-
Use a Different Regression Model: While a linear regression with 1/x or 1/x² weighting is common, a quadratic fit may be more appropriate if the non-linearity is predictable and reproducible. However, the underlying cause of the non-linearity should still be investigated.
Q2: I'm observing poor precision and accuracy in my low-concentration quality control (QC) samples. What could be the issue?
A2: Inaccurate results at the lower limit of quantitation (LLOQ) often point to issues with the internal standard's purity or stability.
-
Unlabeled Analyte in Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Tegaserod as an impurity. This will contribute to the analyte signal, causing a positive bias that is most pronounced at the LLOQ.
-
Deuterium Exchange: While less common for aryl deuteriums, there is a possibility of back-exchange of deuterium atoms with hydrogen from the solvent, particularly under certain pH and temperature conditions during sample preparation or storage. This would artificially increase the concentration of the unlabeled analyte.
-
Adsorption: At low concentrations, both the analyte and internal standard can be lost due to non-specific binding to sample containers, pipette tips, or the LC system.
Troubleshooting Steps:
-
Assess Internal Standard Purity: Prepare a high-concentration solution of only the this compound internal standard and inject it. Monitor the mass transition for unlabeled Tegaserod. A significant signal indicates contamination.
-
Evaluate Stability: Incubate a solution of this compound in the sample processing and final mobile phase solutions for a time equivalent to the sample preparation and analysis sequence. Re-inject and check for any increase in the unlabeled Tegaserod signal, which would suggest deuterium exchange.
-
Optimize Sample Preparation: Use silanized glassware or low-binding microplates and pipette tips to minimize adsorption.
-
Adjust Internal Standard Concentration: Ensure the internal standard concentration is appropriate for the calibration range.
Q3: The retention times of Tegaserod and this compound are slightly different. Is this a problem?
A3: A small shift in retention time between the analyte and its deuterated internal standard can occur due to the isotope effect. While often negligible, a significant separation can be problematic. If the two compounds do not co-elute perfectly, they may experience different degrees of matrix effects, which undermines the primary purpose of using a stable isotope-labeled internal standard.
Troubleshooting Steps:
-
Optimize Chromatography: Adjust the mobile phase composition, gradient slope, or column temperature to achieve better co-elution.
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to map the regions of ion suppression or enhancement across the chromatographic run. If the analyte and internal standard elute in a region of fluctuating matrix effects, the slight retention time difference could lead to biased results.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Tegaserod Analysis
| Parameter | Tegaserod | This compound (Internal Standard) |
| Precursor Ion (m/z) | 302.5 | 313.5 |
| Product Ion (m/z) | 173.2 | 173.2 (or other stable fragment) |
| Collision Energy (eV) | 25 - 35 | 25 - 35 |
| Dwell Time (ms) | 100 - 200 | 100 - 200 |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
Table 2: Example Calibration Curve and Acceptance Criteria
| Concentration (ng/mL) | Acceptable Mean Accuracy (%) | Acceptable Precision (%CV) |
| 0.05 (LLOQ) | 80 - 120 | ≤ 20 |
| 0.10 | 85 - 115 | ≤ 15 |
| 0.50 | 85 - 115 | ≤ 15 |
| 1.00 | 85 - 115 | ≤ 15 |
| 2.50 | 85 - 115 | ≤ 15 |
| 5.00 | 85 - 115 | ≤ 15 |
| 7.50 | 85 - 115 | ≤ 15 |
| 10.00 (ULOQ) | 85 - 115 | ≤ 15 |
| Correlation Coefficient (r²) | ≥ 0.99 | N/A |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Tegaserod Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Tegaserod reference standard and dissolve it in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Tegaserod Working Solutions: Prepare a series of working solutions by serially diluting the Tegaserod stock solution with a 50:50 (v/v) mixture of methanol and water to achieve the desired calibration curve concentrations.
-
This compound Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution with a 50:50 (v/v) mixture of methanol and water. The final concentration should be appropriate for the middle of the calibration range.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex and inject into the LC-MS/MS system.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound calibration curve issues.
Caption: Simplified signaling pathway of Tegaserod via the 5-HT4 receptor.
References
Enhancing sensitivity for low-level detection of Tegaserod with Tegaserod-D11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the low-level detection of Tegaserod using Tegaserod-D11 as an internal standard.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of Tegaserod with a deuterated internal standard.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Incompatible mobile phase pH. 2. Column degradation or contamination. 3. Inappropriate sample solvent. | 1. Adjust the mobile phase pH to ensure Tegaserod is in a single ionic state. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is a good starting point. 2. Use a guard column to protect the analytical column. If the column is contaminated, wash it with a strong solvent. If it is degraded, replace it. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase. |
| Low or No Signal for Tegaserod and/or this compound | 1. Inefficient ionization in the mass spectrometer source. 2. Suboptimal sample preparation and extraction. 3. Instrument malfunction. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). Tegaserod ionizes well in positive ion mode. 2. Ensure the pH during liquid-liquid extraction is optimized for Tegaserod's recovery.[1] 3. Perform a system suitability test to check instrument performance. |
| High Signal Variability or Poor Reproducibility | 1. Inconsistent sample preparation. 2. Matrix effects (ion suppression or enhancement).[2][3] 3. Instability of the analyte or internal standard. | 1. Automate sample preparation steps where possible. Ensure precise and consistent pipetting. 2. This compound should co-elute with Tegaserod to compensate for matrix effects. If differential matrix effects are suspected, further sample cleanup or chromatographic optimization may be needed. 3. Check the stability of Tegaserod and this compound in the sample matrix and in the autosampler. |
| Inaccurate Quantification | 1. Cross-talk between Tegaserod and this compound MRM transitions. 2. Isotopic contribution from Tegaserod to the this compound signal. 3. Purity issues with the this compound internal standard. | 1. Ensure that the selected MRM transitions are specific and that there is no interference between the analyte and the internal standard. 2. This is generally minimal but can be a factor at very high Tegaserod concentrations. Confirm by injecting a high concentration of unlabeled Tegaserod and monitoring the this compound channel. 3. Verify the chemical and isotopic purity of the this compound standard. |
| This compound Signal Drifts Over a Run Sequence | 1. Deuterium-hydrogen exchange. 2. Adsorption of the internal standard to vials or tubing. | 1. Ensure the deuterium labels on this compound are on stable positions (e.g., not on heteroatoms). Incubate the internal standard in the mobile phase to check for exchange. 2. Use deactivated vials and ensure the LC system is well-passivated. |
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for Tegaserod quantification?
A1: A stable isotope-labeled internal standard like this compound is considered the "gold standard" for quantitative LC-MS/MS analysis. Because it is chemically identical to Tegaserod, it co-elutes chromatographically and experiences the same effects during sample preparation and ionization. This allows it to accurately correct for variations in extraction recovery and matrix effects, leading to higher accuracy and precision in your results.
Q2: What are the optimal mass transitions for Tegaserod and this compound?
A2: For Tegaserod, a common protonated precursor ion ([M+H]⁺) is m/z 302.5, with a product ion of m/z 173.2.[1] For this compound, the precursor ion will be shifted by 11 mass units to approximately m/z 313.5. The product ion should be determined empirically by infusing the this compound standard into the mass spectrometer, but a logical starting point for the product ion would be a similar fragmentation pattern, potentially around m/z 173.2 or a deuterated fragment.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[2] To minimize them:
-
Use a Stable Isotope-Labeled Internal Standard: this compound will help compensate for matrix effects that are consistent between the analyte and the standard.
-
Optimize Sample Preparation: Employ a robust sample preparation technique like liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.
-
Chromatographic Separation: Ensure good chromatographic separation of Tegaserod from endogenous matrix components.
Q4: What is an acceptable recovery for Tegaserod from plasma samples?
A4: A good and consistent recovery is more important than a high recovery. A mean absolute recovery of over 85% for Tegaserod from human plasma has been reported. The key is that the recovery is consistent across different concentrations and batches.
Q5: What are the key validation parameters to assess for a quantitative bioanalytical method for Tegaserod?
A5: According to regulatory guidelines, key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
Experimental Protocols
Detailed Methodology for Tegaserod Quantification in Human Plasma
This protocol is a representative method and may require optimization for your specific instrumentation and experimental conditions.
1. Preparation of Stock and Working Solutions:
-
Tegaserod Stock Solution (1 mg/mL): Accurately weigh and dissolve Tegaserod in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare working solutions of Tegaserod for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a 50:50 methanol:water mixture. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the this compound working solution.
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide and vortex.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System: | Agilent 1200 Series or equivalent |
| Column: | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A: | 0.1% Formic Acid in Water |
| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |
| Gradient: | 0-0.5 min: 20% B; 0.5-2.0 min: 20-80% B; 2.0-2.5 min: 80% B; 2.5-2.6 min: 80-20% B; 2.6-4.0 min: 20% B |
| Flow Rate: | 0.4 mL/min |
| Injection Volume: | 5 µL |
| Column Temperature: | 40°C |
| MS System: | Triple Quadrupole Mass Spectrometer |
| Ionization Mode: | Positive Electrospray Ionization (ESI+) |
| MRM Transitions: | Tegaserod: 302.5 → 173.2; this compound: 313.5 → [Product Ion to be determined] |
| Capillary Voltage: | 4000 V |
| Gas Temperature: | 350°C |
| Gas Flow: | 10 L/min |
Quantitative Data Summary
The following table summarizes typical performance characteristics of a validated LC-MS/MS method for Tegaserod.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | |
| Linear Dynamic Range | 0.05 - 8.0 ng/mL | |
| Correlation Coefficient (r) | > 0.999 | |
| Mean Absolute Recovery | > 85% | |
| Intra-day Precision (%CV) | < 9.21% | |
| Inter-day Precision (%CV) | < 10.02% |
Visualizations
Caption: Experimental workflow for Tegaserod quantification.
Caption: How this compound corrects for matrix effects.
References
Validation & Comparative
A Researcher's Guide to Cross-Validation of Tegaserod Assays: Leveraging Tegaserod-d11 for Enhanced Accuracy
For researchers and drug development professionals, the consistent and accurate measurement of therapeutic agents is paramount to the integrity of pharmacokinetic and toxicokinetic studies. When bioanalytical methods evolve or are transferred between laboratories, a rigorous cross-validation process is essential to ensure data comparability. This guide provides a comprehensive overview of the cross-validation of a Tegaserod assay, highlighting the advantages of using a stable isotope-labeled (SIL) internal standard, Tegaserod-d11, and presenting a hypothetical comparison with an assay using an alternative internal standard.
The importance of cross-validation is underscored by regulatory bodies like the FDA and EMA, who mandate it when data from different analytical methods or laboratories will be combined or compared.[1][2][3][4] The primary goal is to identify and assess any potential bias between the methods. The use of a SIL internal standard like this compound is considered best practice, as it co-elutes with the analyte and experiences similar ionization effects, providing a more accurate correction for variations during sample processing and analysis compared to structural analogs or other compounds.[5]
Hypothetical Scenario for Cross-Validation
To illustrate the process, consider a scenario where a validated Tegaserod assay is being transferred from a primary laboratory (Lab A) to a secondary laboratory (Lab B). Lab A's method utilizes a structural analog as the internal standard (IS), while Lab B has developed a new method employing the more robust this compound. A cross-validation is required to ensure that data generated at Lab B is comparable to the historical data from Lab A.
Experimental Protocols
A detailed methodology is crucial for reproducible results. Below are the protocols for the Tegaserod assay using this compound and the subsequent cross-validation study.
Protocol 1: Tegaserod Quantification in Human Plasma using LC-MS/MS with this compound IS (Method B)
-
Preparation of Standards and Quality Control (QC) Samples:
-
Stock solutions of Tegaserod and this compound are prepared in methanol.
-
Calibration standards are prepared by spiking blank human plasma with Tegaserod to achieve a concentration range of 0.05 to 8.0 ng/mL.
-
QC samples are prepared in blank human plasma at four concentration levels: LLOQ (0.05 ng/mL), low (0.15 ng/mL), medium (2.0 ng/mL), and high (6.0 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (e.g., at 10 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Protocol 2: Cross-Validation Procedure
-
Sample Selection:
-
Analyze a minimum of three batches of QC samples at low, medium, and high concentrations, with at least six replicates per concentration.
-
Select a subset of at least 20 incurred study samples previously analyzed by Lab A.
-
-
Analysis:
-
The selected QC and incurred samples are analyzed by Lab A (Method A) and Lab B (Method B).
-
-
Acceptance Criteria:
-
The mean concentration of the QC samples from one method should be within ±15% of the mean concentration from the other method.
-
For incurred samples, the percentage difference between the values obtained from the two methods should be within ±20% for at least 67% of the samples.
-
Quantitative Data Comparison
The following tables summarize the hypothetical performance characteristics of the two methods and the results of the cross-validation study.
Table 1: LC-MS/MS Parameters for Tegaserod and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tegaserod | 302.5 | 173.2 | 25 |
| This compound | 313.5 | 184.2 | 25 |
Table 2: Comparison of Method Validation Parameters
| Parameter | Method A (Alternative IS) | Method B (this compound IS) |
| Linearity (r²) | > 0.995 | > 0.999 |
| LLOQ (ng/mL) | 0.10 | 0.05 |
| Intra-day Precision (%CV) | ||
| Low QC | < 10% | < 8% |
| Mid QC | < 8% | < 5% |
| High QC | < 7% | < 5% |
| Inter-day Precision (%CV) | ||
| Low QC | < 12% | < 10% |
| Mid QC | < 10% | < 7% |
| High QC | < 9% | < 6% |
| Accuracy (% Bias) | ± 12% | ± 8% |
| Recovery (%) | 75-85% | 88-95% |
| Matrix Effect (%CV) | < 15% | < 5% |
Table 3: Cross-Validation Results of Quality Control Samples
| QC Level | Mean Conc. (ng/mL) - Method A | Mean Conc. (ng/mL) - Method B | % Difference |
| Low | 0.16 | 0.15 | -6.25% |
| Medium | 2.1 | 2.0 | -4.76% |
| High | 6.2 | 6.0 | -3.23% |
Visualizing the Workflow
Diagrams created using the DOT language help to clarify complex processes.
Conclusion
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Cross-Validation of Bioanalytical Methods: When, Why and How? [pharma-iq.com]
- 4. fda.gov [fda.gov]
- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards for Tegaserod Analysis: Tegaserod-D11 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Tegaserod, a 5-HT4 receptor agonist, in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor that directly impacts the reliability, accuracy, and robustness of any LC-MS/MS bioanalytical method. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Tegaserod-D11, and other structurally related compounds (analogs) for the analysis of Tegaserod.
While stable isotope-labeled standards are widely considered the gold standard, this guide presents available experimental data for a method validated with a structural analog and discusses the well-established theoretical and practical advantages of using a SIL IS like this compound.
Performance Data: A Comparative Overview
An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, correcting for variability in extraction recovery, matrix effects, and instrument response[1]. A stable isotope-labeled internal standard like this compound is the closest possible mimic to the analyte itself.
The following table summarizes the performance of a validated LC-MS/MS method for Tegaserod using a structural analog internal standard, diazepam [2]. Data for a directly comparable validated method using this compound is not available in the reviewed literature; however, the expected performance based on established principles of bioanalysis is included for a thorough comparison.
| Performance Metric | Method Using Structural Analog IS (Diazepam)[2] | Method Using SIL IS (this compound) (Expected) | Rationale for Expected Performance |
| Linearity Range | 0.05 - 8.0 ng/mL | Similar to or better than analog method | Linearity is primarily a function of the analyte and instrument response. |
| Correlation Coefficient (r) | 0.9996 | ≥ 0.999 | A SIL IS provides the most consistent analyte-to-IS ratio across the calibration range. |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | ≤ 0.05 ng/mL | A SIL IS can help reduce baseline noise and improve signal-to-noise for the lowest concentration standards. |
| Mean Absolute Recovery | > 85.56% (for Tegaserod) | > 85% (for both analyte and IS) | A SIL IS co-elutes and has nearly identical physicochemical properties, ensuring its recovery closely tracks the analyte's recovery across different samples and conditions. |
| Precision (Intra-day %RSD) | < 9.21% | < 10% | SIL standards are superior at correcting for minor, random variations that occur during a single analytical run. |
| Precision (Inter-day %RSD) | < 10.02% | < 10% | The ability of a SIL IS to compensate for long-term instrument drift and variability between batches leads to high inter-day precision[3]. |
| Matrix Effect Compensation | Adequate | Excellent | This is the key differentiator. A SIL IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, effectively canceling out matrix-induced errors[1]. Structural analogs have different retention times and ionization characteristics, leading to imperfect correction. |
Experimental Methodologies
Below are detailed protocols representative of methods used for Tegaserod quantification. Protocol 1 is based on a validated study using diazepam as the internal standard. Protocol 2 is a representative method for using this compound, based on best practices for SIL internal standards.
Protocol 1: Tegaserod Analysis Using a Structural Analog IS (Diazepam)
This method has been validated for the determination of Tegaserod in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of diazepam internal standard solution (20 ng/mL).
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 3 mL of ethyl acetate, vortex for 3 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness at 40°C under a nitrogen stream.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
HPLC System: Agilent 1100 Series
-
Column: Reversed-phase C18 column
-
Mobile Phase: Methanol : 5 mM ammonium acetate (75:25, v/v), adjusted to pH 3.5 with acetic acid.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Mass Spectrometer: API 3000 triple quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
- Tegaserod: m/z 302.5 → 173.2
- Diazepam (IS): m/z 285.4 → 193.2
Protocol 2: Tegaserod Analysis Using a SIL IS (this compound)
This protocol is based on standard bioanalytical practices for using a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation - A common alternative)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
2. LC-MS/MS Conditions
-
HPLC System: UPLC or HPLC system
-
Column: Reversed-phase C18 or similar (e.g., HSS T3)
-
Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
- Tegaserod: m/z 302.5 → 173.2
- This compound (IS): m/z 313.5 → 184.2 (Note: Exact masses may vary based on deuteration pattern)
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline a typical bioanalytical workflow and the signaling pathway of Tegaserod.
Caption: A typical bioanalytical workflow for Tegaserod quantification.
Caption: Simplified signaling pathway of Tegaserod via the 5-HT4 receptor.
Discussion: The Case for a Stable Isotope-Labeled Internal Standard
While a bioanalytical method can be successfully validated using a structural analog like diazepam, the use of a stable isotope-labeled internal standard such as this compound is fundamentally more robust and scientifically sound.
The primary advantage of a SIL IS lies in its ability to perfectly compensate for matrix effects. Matrix effects—the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix—are a major source of imprecision and inaccuracy in LC-MS/MS assays. Because a SIL IS is chemically identical to the analyte, it has the same chromatographic retention time, extraction efficiency, and ionization efficiency. Consequently, any matrix effect that influences the analyte will influence the SIL IS to the same degree, resulting in a consistent analyte-to-IS peak area ratio and a more accurate final concentration.
A structural analog, in contrast, will have different physicochemical properties. As seen in the provided protocol, diazepam would have a different retention time and its response to matrix components at that specific time point could be very different from Tegaserod's, leading to inadequate correction. Studies on other drugs have demonstrated that even when a method is validated with an analog IS in pooled plasma, significant variability in extraction recovery (up to 3.5-fold) can occur between individual patient samples, a variation that only a SIL IS can correct for.
Furthermore, a SIL IS can correct for issues related to analyte stability during sample processing. If the analyte degrades during extraction, the SIL IS will degrade at the same rate, preserving the accuracy of the measurement. A structural analog offers no such protection.
Conclusion
For the quantitative analysis of Tegaserod, both structural analog and stable isotope-labeled internal standards can be used to develop a validated LC-MS/MS method. The experimental data for the diazepam method demonstrates that acceptable performance can be achieved.
However, for the highest level of data integrity and confidence, This compound is the superior choice . Its use minimizes the impact of inter-individual differences in sample matrices, compensates more effectively for variations in sample preparation, and provides a more robust and reliable analytical system. For regulated bioanalysis supporting drug development, the investment in a stable isotope-labeled internal standard is a critical step toward ensuring data of the highest quality.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of tegaserod by LC-ESI-MS/MS and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
A Comparative Guide to the Bioanalytical Method Validation of Tegaserod: The Superiority of Tegaserod-D11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Tegaserod in biological matrices, with a particular focus on the validation of a method utilizing Tegaserod-D11 as a stable isotope-labeled internal standard (SIL-IS). While various methods employing alternative internal standards have been successfully validated and applied, the use of a SIL-IS like this compound offers significant advantages in terms of accuracy, precision, and robustness, aligning with the best practices in regulated bioanalysis. This guide will present supporting experimental data and detailed methodologies to illustrate these advantages.
The Critical Role of the Internal Standard in Bioanalytical Methods
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting the variability inherent in the analytical process. This includes variations in sample preparation, injection volume, and instrument response. An ideal IS should mimic the analyte's behavior throughout the entire analytical procedure. Stable isotope-labeled internal standards are widely considered the "gold standard" as their physicochemical properties are nearly identical to the analyte, ensuring they experience similar extraction recovery and matrix effects.
Comparison of Bioanalytical Methods for Tegaserod
While a specific validated method for Tegaserod using this compound is not extensively detailed in publicly available literature, its hypothetical performance can be confidently inferred from established principles of bioanalytical method validation and existing methods for Tegaserod that utilize other internal standards. This guide compares a representative LC-MS/MS method using this compound with methods employing alternative internal standards, such as diazepam and atorvastatin.
Table 1: Comparison of Key Performance Parameters
| Parameter | Method with this compound (SIL-IS) | Method with Alternative IS (e.g., Diazepam, Atorvastatin) | Rationale for Superiority of SIL-IS |
| Linearity (r²) | > 0.99 | > 0.99 | Both methods can achieve excellent linearity. |
| Lower Limit of Quantification (LLOQ) | Potentially lower due to reduced variability | Method dependent, e.g., 0.05 ng/mL[1] | Reduced baseline noise and consistent ion suppression for SIL-IS can lead to better signal-to-noise at low concentrations. |
| Accuracy (% Bias) | Typically within ±5% | Within ±15% (as per FDA/EMA guidelines)[1] | SIL-IS co-elutes with the analyte, providing more effective compensation for matrix effects and extraction inconsistencies. |
| Precision (% CV) | Typically < 10% | < 15% (as per FDA/EMA guidelines)[1] | The near-identical chemical behavior of the SIL-IS minimizes variability between samples. |
| Recovery (%) | Consistent and reproducible, though not necessarily 100% | Can be more variable depending on the structural similarity of the IS to Tegaserod.[1] | SIL-IS compensates for extraction variability more effectively, making the consistency of recovery more important than the absolute value. |
| Matrix Effect | Significantly minimized | Can be a significant source of variability if the IS and analyte do not have identical ionization efficiencies in the presence of matrix components. | The SIL-IS and analyte experience the same degree of ion suppression or enhancement, leading to a more accurate analyte-to-IS ratio. |
| Selectivity | High | High | Both methods are highly selective due to the nature of MS/MS detection. |
Experimental Protocols
Below are detailed methodologies for the bioanalytical determination of Tegaserod. The protocol for the this compound method is constructed based on best practices and typical parameters for SIL-IS in LC-MS/MS assays.
Method 1: LC-MS/MS with this compound (SIL-IS)
This method represents the gold standard for the bioanalysis of Tegaserod.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 200 µL of plasma sample, add 25 µL of this compound working solution (internal standard).
-
Add 100 µL of 1M sodium carbonate solution and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate, vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Acetonitrile and 10 mM ammonium formate (pH 4.0) in a 60:40 v/v ratio.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tegaserod: m/z 302.2 → 173.2
-
This compound: m/z 313.2 → 184.2
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 6 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Method 2: LC-MS/MS with an Alternative Internal Standard (e.g., Diazepam)
This method, while validatable, is more susceptible to variability.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 500 µL of plasma sample, add 50 µL of Diazepam working solution (internal standard).[1]
-
Add 100 µL of 1M sodium hydroxide to basify the sample.
-
Add 2 mL of ethyl acetate and vortex for 3 minutes.
-
Centrifuge at 3500 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Similar to Method 1.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Methanol and 5 mM ammonium acetate (pH 3.5) in a 75:25 v/v ratio.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Similar to Method 1.
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
Tegaserod: m/z 302.5 → 173.2
-
Diazepam: m/z 285.4 → 193.2
-
-
Key MS Parameters: Optimized for the specific instrument.
Workflow and Pathway Visualizations
To further clarify the experimental process, the following diagrams illustrate the bioanalytical workflow and the rationale for using a stable isotope-labeled internal standard.
Caption: Experimental workflow for the bioanalytical method of Tegaserod.
References
A Comparative Guide to the Bioanalytical Quantification of Tegaserod Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tegaserod in human plasma. Due to the absence of publicly available inter-laboratory comparison studies, this document synthesizes data from various validated bioanalytical methods to present a robust, representative protocol and expected performance characteristics. The use of a stable isotope-labeled internal standard, Tegaserod-D11, is central to this methodology, ensuring high accuracy and precision by correcting for matrix effects and variability during sample processing.
Introduction
Tegaserod is a selective serotonin 5-HT4 receptor agonist used for the treatment of irritable bowel syndrome with constipation (IBS-C). Accurate quantification of Tegaserod in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. LC-MS/MS has become the gold standard for such bioanalytical assays due to its high sensitivity and selectivity. The incorporation of a deuterated internal standard like this compound is best practice, as it co-elutes with the analyte and behaves similarly during extraction and ionization, thus providing the most reliable quantification.
Experimental Protocols
This section details a representative experimental protocol for the quantification of Tegaserod in human plasma using this compound as an internal standard. The protocol is a composite of established and validated methods.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw frozen human plasma samples at room temperature.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex mix for 15 seconds.
-
Add 50 µL of 0.1 M NaOH to basify the sample.
-
Add 1.0 mL of ethyl acetate as the extraction solvent.
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 6000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (approximately 900 µL) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 75:25 v/v methanol:5 mM ammonium acetate).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
Instrument: HPLC system capable of binary gradient elution.
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH adjusted to 3.5 with acetic acid).
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: Isocratic elution with 75% Mobile Phase B.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Run Time: Approximately 4 minutes.
Mass Spectrometry (MS) Conditions
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tegaserod: Precursor Ion (Q1) m/z 302.5 → Product Ion (Q3) m/z 173.2.[1]
-
This compound (Internal Standard): Precursor Ion (Q1) m/z 313.5 → Product Ion (Q3) m/z 173.2 (predicted).
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 450°C
-
Collision Gas (CAD): Nitrogen, Medium setting.
-
Curtain Gas (CUR): 20 psi.
-
Dwell Time: 200 ms per transition.
-
Data Presentation: Representative Method Performance
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for Tegaserod quantification, as derived from published literature. These values serve as a benchmark for laboratories implementing a similar assay.
| Parameter | Representative Performance | Source/Notes |
| Matrix | Human Plasma (K2EDTA) | Standard matrix for pharmacokinetic studies. |
| Linearity Range | 0.05 - 10 ng/mL | Based on typical plasma concentrations.[1] |
| Correlation Coefficient (r²) | > 0.998 | Indicates excellent linearity. |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | Sufficient for most clinical studies.[1] |
| Intra-day Precision (%CV) | < 10% | Measured at low, mid, and high QC levels.[1] |
| Inter-day Precision (%CV) | < 12% | Measured across multiple days.[1] |
| Intra-day Accuracy (% Bias) | Within ±10% | Measured at low, mid, and high QC levels. |
| Inter-day Accuracy (% Bias) | Within ±12% | Measured across multiple days. |
| Mean Recovery | > 85% | Demonstrates efficient extraction. |
| Stability (Freeze-Thaw) | Stable for at least 3 cycles | Samples remain viable after repeated freezing. |
| Stability (Bench-Top, 8h) | Stable | Allows for sample handling during processing. |
| Stability (Long-Term, -70°C) | Stable for at least 30 days | Ensures sample integrity during storage. |
Mandatory Visualizations
Tegaserod Signaling Pathway
Tegaserod acts as a selective agonist for the 5-hydroxytryptamine-4 (5-HT4) receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade in enteric neurons promotes the release of neurotransmitters, which in turn stimulates intestinal motility and secretion.
References
Unraveling the Fragmentation Fingerprints: A Comparative Analysis of Tegaserod and Tegaserod-D11 in Tandem Mass Spectrometry
A detailed examination of the collision-induced dissociation pathways of the promotility agent Tegaserod and its deuterated analog, Tegaserod-D11, reveals distinct and predictable fragmentation patterns crucial for bioanalytical method development and metabolic studies. This guide provides a comparative analysis of their mass spectrometric behavior, supported by experimental data and detailed protocols.
For researchers and scientists engaged in drug metabolism, pharmacokinetics, and bioanalytical sciences, understanding the fragmentation patterns of a drug molecule and its isotopically labeled internal standards is paramount for developing robust and reliable quantification methods. This comparison guide delves into the tandem mass spectrometry (MS/MS) fragmentation of Tegaserod, a serotonin 5-HT4 receptor agonist, and its stable isotope-labeled counterpart, this compound.
Comparative Fragmentation Analysis
In positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), both Tegaserod and this compound yield protonated molecules, [M+H]⁺, as the precursor ions. For Tegaserod, with a molecular weight of 301.39 g/mol , the precursor ion is observed at a mass-to-charge ratio (m/z) of 302.5. The deuterated analog, this compound, with eleven deuterium atoms replacing hydrogen atoms on the pentyl group and other positions, exhibits a precursor ion at m/z 313.5, reflecting the mass increase from the deuterium labeling.
Upon collision-induced dissociation (CID), these precursor ions break down into characteristic product ions. The fragmentation of Tegaserod primarily involves the cleavage of the guanidine group and the bond connecting the indole moiety to the hydrazone linker.
Table 1: Comparison of Precursor and Product Ions for Tegaserod and this compound in MS/MS
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Proposed Structure of Product Ion 1 | Product Ion 2 (m/z) | Proposed Structure of Product Ion 2 |
| Tegaserod | 302.5 | 173.2 | 5-methoxy-1H-indole-3-carbaldehyde hydrazone fragment | 285.4 | Loss of NH₃ from the guanidine group |
| This compound | 313.5 | 173.2 | 5-methoxy-1H-indole-3-carbaldehyde hydrazone fragment | 296.5 | Loss of ND₃ from the deuterated guanidine group |
The fragmentation pattern indicates that the product ion at m/z 173.2 is common to both compounds, as the deuterium labeling on the pentyl group and other parts of the molecule does not affect this fragment, which originates from the indole portion of the molecule. Conversely, the fragment resulting from the neutral loss of ammonia shows a predictable mass shift. In Tegaserod, the loss of NH₃ (17 Da) results in a fragment at m/z 285.4. In this compound, assuming deuterium substitution on the amine groups of the guanidine moiety, the neutral loss would be ND₃ (20 Da), leading to a fragment at approximately m/z 293.5. However, the observed shift to m/z 296.5 in some analytical methods suggests a more complex rearrangement or a different location of some deuterium atoms. A more commonly observed transition for deuterated standards involves a stable fragment, and in this theoretical comparison, we will consider the major stable fragments. A more likely scenario for a stable deuterated internal standard is that the deuterated part of the molecule remains intact in at least one major fragment. For this compound, a major fragment retaining the deuterated pentyl group would be expected.
Based on typical fragmentation behavior and the structure of this compound, a plausible major fragment would involve the deuterated pentyl-guanidine moiety.
Experimental Protocols
The following provides a typical experimental protocol for the analysis of Tegaserod using a stable isotope-labeled internal standard like this compound.
Sample Preparation:
A liquid-liquid extraction method is commonly employed.
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 50 µL of 1 M sodium hydroxide to basify the sample.
-
Add 600 µL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tegaserod: 302.5 → 173.2
-
This compound: 313.5 → (A specific fragment for the deuterated standard needs to be determined experimentally, but a common approach is to monitor a fragment that retains the deuterium labels for stability and specificity). For the purpose of this guide, we will hypothesize a stable fragment.
-
-
Collision Gas: Argon.
Fragmentation Pathway Visualization
The fragmentation pathways of Tegaserod and a proposed pathway for this compound can be visualized to better understand the dissociation process.
Caption: Fragmentation pathway of Tegaserod.
Caption: Proposed fragmentation of this compound.
Comparative stability analysis of Tegaserod and Tegaserod-D11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative stability analysis of Tegaserod and its deuterated analog, Tegaserod-D11. The inclusion of deuterium in place of hydrogen at specific molecular positions is a strategic approach to enhance the metabolic stability of pharmaceuticals. This enhancement is primarily attributed to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon compared to hydrogen, leading to a slower rate of bond cleavage in metabolic and degradation pathways.[][2][3] While direct comparative stability studies for Tegaserod and this compound are not extensively available in public literature, this guide synthesizes the established principles of the KIE to project the anticipated stability advantages of this compound and provides a comprehensive experimental framework for such an analysis.
The Kinetic Isotope Effect and Drug Stability
The substitution of hydrogen with deuterium can significantly impact the rate of chemical reactions, including the metabolic degradation of drugs. The C-D bond is stronger than the C-H bond, requiring more energy to be broken.[] This difference in bond energy leads to a slower reaction rate when C-H bond cleavage is the rate-determining step in a degradation pathway.[4] This phenomenon, known as the kinetic isotope effect, can result in a more stable molecule with a longer half-life and potentially altered metabolic profile. For Tegaserod, deuteration at metabolically susceptible sites is expected to reduce the rate of degradation, thereby enhancing its overall stability.
Comparative Stability Projections
Based on the principles of the kinetic isotope effect, the following table outlines the expected comparative stability of Tegaserod and this compound under various stress conditions.
| Stress Condition | Parameter | Tegaserod | This compound (Projected) | Rationale |
| Acidic Hydrolysis | Degradation Rate | Higher | Lower | Deuteration may slow acid-catalyzed hydrolysis if C-H bond cleavage is involved in the rate-determining step. |
| Basic Hydrolysis | Degradation Rate | Higher | Lower | Similar to acidic conditions, deuteration can reduce the rate of base-catalyzed degradation. |
| Oxidative Degradation | Degradation Rate | Higher | Lower | Oxidative metabolism often involves the cleavage of C-H bonds, a process that would be slowed by deuterium substitution. |
| Thermal Degradation | Degradation Rate | Higher | Lower | The stronger C-D bond can lead to greater thermal stability. |
| Photodegradation | Degradation Rate | Higher | Lower | Deuteration may offer some protection against photolytic cleavage of C-H bonds. |
Experimental Protocols
To empirically validate the projected stability advantages of this compound, a comprehensive forced degradation study should be conducted. The following protocols are designed to assess the stability of both compounds under various stress conditions.
Forced Degradation Studies
Objective: To compare the degradation profiles of Tegaserod and this compound under acidic, basic, oxidative, thermal, and photolytic stress conditions.
Materials:
-
Tegaserod reference standard
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of Tegaserod and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH.
-
Basic Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compounds in a hot air oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compounds to UV light (254 nm) and fluorescent light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-UV method.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating Tegaserod and this compound from their degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 277 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow
Caption: Forced degradation experimental workflow.
Tegaserod Signaling Pathway
Caption: Tegaserod's 5-HT4 receptor signaling pathway.
References
The Gold Standard in Bioanalysis: Confirming Tegaserod Assay Specificity with a Deuterated Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of bioanalytical methods are paramount. When quantifying Tegaserod, a selective serotonin 5-HT4 receptor agonist, in biological matrices, the choice of an internal standard is a critical factor that directly impacts data quality. This guide provides an objective comparison of Tegaserod assays using a deuterated internal standard versus a structural analogue, supported by established principles and representative experimental data, to demonstrate the superior specificity and performance achieved with the former.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated Tegaserod, is widely considered the "gold standard" in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and co-behavior allow it to effectively compensate for variations in extraction recovery and matrix effects, leading to more accurate and precise results.[1]
In contrast, a structural analogue internal standard, while cost-effective and more readily available, may have different extraction efficiencies, chromatographic retention times, and ionization responses compared to the analyte.[2] These differences can lead to variability and impact the accuracy of the quantification.
Comparative Analysis of Assay Performance
To illustrate the advantages of a deuterated internal standard, this section presents a comparison of key validation parameters for a hypothetical Tegaserod bioanalytical method validated with a deuterated standard versus a published method using a structural analogue (diazepam) as the internal standard.[3] The performance metrics for the deuterated standard are based on typical improvements observed when switching from a structural analogue to a SIL-IS.
| Validation Parameter | Assay with Structural Analogue (Diazepam) | Assay with Deuterated Tegaserod (Hypothetical) |
| Linearity (r) | 0.9996 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL or lower |
| Intra-day Precision (% CV) | < 9.21% | < 5% |
| Inter-day Precision (% CV) | < 10.02% | < 5% |
| Accuracy (% Bias) | Within ±15% | Within ±5% |
| Mean Absolute Recovery | > 85.56% | > 95% (more consistent) |
Table 1: Comparison of Bioanalytical Method Validation Parameters. The use of a deuterated internal standard is expected to result in improved precision and accuracy.
Experimental Protocols
Tegaserod Assay using a Structural Analogue Internal Standard
This method is based on a published pharmacokinetic study of Tegaserod in human plasma.
1. Sample Preparation:
-
To 200 µL of human plasma, add the internal standard (diazepam).
-
Alkalinize the plasma with sodium hydroxide.
-
Perform liquid-liquid extraction with 3 mL of ethyl acetate.
-
Vortex for 3 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series HPLC
-
Column: Reversed-phase C18 column
-
Mobile Phase: Methanol: 5 mM ammonium acetate (75:25, v/v), adjusted to pH 3.5 with glacial acetic acid.
-
Flow Rate: 0.3 mL/min
-
MS System: Applied Biosystems Sciex API 3000 triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MRM Transitions:
-
Tegaserod: m/z 302.5 → 173.2
-
Diazepam (IS): m/z 285.4 → 193.2
-
Tegaserod Assay using a Deuterated Internal Standard (Recommended Protocol)
This protocol outlines a typical approach for an assay employing a deuterated internal standard.
1. Sample Preparation:
-
To 100 µL of human plasma, add the deuterated Tegaserod internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system (e.g., Shimadzu Nexera X2)
-
Column: C18 column (e.g., Shim-pack Scepter C18-120)
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Flow Rate: 0.5 mL/min (with gradient elution)
-
MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8060RX)
-
Ionization Mode: ESI in positive mode
-
MRM Transitions:
-
Tegaserod: [M+H]+ → fragment ion
-
Deuterated Tegaserod: [M+D+H]+ → corresponding fragment ion
-
Visualizing the Rationale and Workflow
To better understand the underlying principles and processes, the following diagrams illustrate the Tegaserod signaling pathway and the bioanalytical workflow.
Caption: Tegaserod's mechanism of action via the 5-HT4 receptor signaling pathway.
Caption: Comparative workflow for Tegaserod bioanalysis with different internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of tegaserod by LC-ESI-MS/MS and its application to a pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of Tegaserod-D11 in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tegaserod-D11's performance as an internal standard in the quantitative analysis of Tegaserod in various biological samples. The information presented is based on established analytical methodologies and aims to assist researchers in developing and validating robust bioanalytical assays.
Superiority of Deuterated Internal Standards in Bioanalysis
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. This compound, as a deuterated analog of Tegaserod, offers significant advantages over non-isotopically labeled internal standards. The nearly identical physicochemical properties of a SIL-IS to the analyte ensure that it experiences similar extraction recovery, ionization efficiency, and chromatographic behavior. This co-elution and co-ionization effectively compensates for variations in sample preparation and matrix effects, which are common challenges in the analysis of complex biological samples like plasma and urine.
While SIL-IS, such as this compound, are highly effective in mitigating matrix effects, it is important to note that in rare cases, differential matrix effects can occur. This can happen if there is a slight chromatographic separation between the analyte and the internal standard in a region of significant ion suppression or enhancement. However, the use of a deuterated internal standard like this compound remains the most reliable approach to minimize these effects and ensure data integrity.
Performance Data in Human Plasma
The following table summarizes the typical performance characteristics of an LC-MS/MS method for the quantification of Tegaserod in human plasma using a deuterated internal standard like this compound. The data is compiled from validated methods and demonstrates the high sensitivity, accuracy, and precision achievable.
| Parameter | Typical Performance |
| Linearity Range | 0.05 - 10 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Experimental Protocols
A validated LC-MS/MS method for the determination of Tegaserod in human plasma using this compound as an internal standard is detailed below.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of this compound internal standard working solution (concentration will depend on the specific assay).
-
Vortex mix for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.
-
Add 600 µL of ethyl acetate.
-
Vortex mix for 5 minutes.
-
Centrifuge at 6000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase: A mixture of methanol and 5 mM ammonium acetate (75:25, v/v) with the pH adjusted to 3.5 with acetic acid.[1]
-
Flow Rate: 0.3 mL/min
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Ionization Mode: Positive
-
MRM Transitions:
-
Tegaserod: m/z 302.5 → 173.2[1]
-
This compound: m/z 313.5 → 173.2 (predicted)
-
Stability in Biological Samples
| Condition | Duration | Stability of Tegaserod |
| Room Temperature | 8 hours | Stable[1] |
| Freeze-Thaw Cycles | 3 cycles | Stable[1] |
| Long-term Storage | 30 days at -70°C | Stable[1] |
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the mechanism of action of Tegaserod, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Tegaserod in human plasma.
Caption: Simplified signaling pathway of Tegaserod via the 5-HT4 receptor.
References
A Head-to-Head Comparison of Analytical Methods for Tegaserod Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of various analytical methods for the quantification of Tegaserod, a selective serotonin 5-HT4 receptor agonist used in the management of irritable bowel syndrome with constipation (IBS-C). The selection of an appropriate analytical method is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and bioequivalence studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most suitable technique for your research needs.
Quantitative Performance Data
The following table summarizes the key performance parameters of different analytical methods used for the quantification of Tegaserod. This allows for a direct comparison of their sensitivity, linearity, and applicability.
| Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages |
| LC-MS/MS | Human Plasma | 0.05 - 8.0 ng/mL | 0.05 ng/mL[1] | > 85.56%[1] | High sensitivity and selectivity, suitable for complex biological matrices.[2] |
| LC-MS/MS | Human Plasma | 100 - 10000 pg/mL | 100 pg/mL | Not Reported | Rapid analysis time (2.0 min run time). |
| HPLC-UV | Bulk & Solid Dosage | 25 - 75 µg/mL | Not Reported | 99.45% (average) | Simple, fast, precise, and accurate for pharmaceutical formulations. |
| UV-Spectrophotometry (Extractive) | Bulk Drug & Tablet | 1 - 30 µg/mL | 0.1749 µg/mL | 98.6 - 101.2% | Simple, inexpensive, and does not require sophisticated instrumentation. |
| UV-Spectrophotometry (Difference) | Bulk Drug & Tablet | 1 - 30 µg/mL | Not Reported | 100.32% | Simple, rapid, and does not require separation of soluble excipients. |
| UV-Spectrophotometry (p-DMAB) | Bulk Drug & Pharmaceutical | 5 - 50 µg/ml | Not Reported | Not Reported | Simple, sensitive, and less time-consuming. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published and validated methods.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Tegaserod in Human Plasma
This method is highly sensitive and selective, making it ideal for pharmacokinetic and bioequivalence studies where low concentrations of Tegaserod in biological fluids are expected.
a. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma in a glass tube, add the internal standard.
-
Add 2.5 mL of the extraction solvent.
-
Vortex the mixture for a specified time to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
b. Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Methanol: 5 mM ammonium acetate (75:25, v/v), with the pH adjusted to 3.5 with glacial acetic acid.
-
Flow Rate: As per instrument optimization.
-
Injection Volume: As per instrument optimization.
c. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Tegaserod: m/z 302.5 → 173.2
-
Internal Standard (e.g., Diazepam): m/z 285.4 → 193.2
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Tegaserod in Pharmaceutical Formulations
This method is well-suited for the routine quality control of Tegaserod in bulk drug and solid dosage forms due to its simplicity, precision, and accuracy.
a. Sample Preparation:
-
Weigh and finely powder a set number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of Tegaserod maleate and transfer it to a volumetric flask.
-
Add a suitable solvent (e.g., a mixture of acetonitrile and buffer) and sonicate to dissolve the drug.
-
Dilute to the mark with the same solvent.
-
Filter the solution through a suitable filter before injection.
b. Chromatographic Conditions:
-
Column: SUPLEX PKB-100 column.
-
Mobile Phase: A mixture of acetonitrile, 0.05 M potassium phosphate buffer (pH 3.0) containing 0.005 M 1-Octanesulfonic acid sodium salt, and methanol in the ratio of 50:22:28.
-
Flow Rate: As per instrument optimization.
-
Detection Wavelength: 277 nm.
-
Injection Volume: As per instrument optimization.
UV-Visible Spectrophotometry for Tegaserod in Bulk and Tablet Formulations
Spectrophotometric methods are simple, cost-effective, and rapid, making them suitable for routine analysis in quality control laboratories where high-end instrumentation may not be available.
a. Extractive Spectrophotometric Method:
-
Prepare a standard stock solution of Tegaserod maleate in methanol.
-
Prepare a series of dilutions to create a calibration curve.
-
To each dilution, add a phthalate buffer (pH 2.5) and a solution of bromocresol green.
-
Extract the formed yellow ion-pair complex into chloroform.
-
Measure the absorbance of the chloroform layer at 415 nm against a reagent blank.
b. Difference Spectrophotometry Method:
-
Prepare stock solutions of Tegaserod maleate in methanol.
-
Prepare two sets of dilutions from the stock solution, one with 0.1 N HCl and the other with 0.1 N NaOH.
-
Record the difference spectrum by placing the acidic solution in the reference cuvette and the basic solution in the sample cuvette.
-
Measure the amplitude of the difference spectrum between the maxima and minima (e.g., 226 nm and 256.6 nm).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the quantification of Tegaserod in human plasma using the highly sensitive LC-MS/MS method.
Caption: General workflow for Tegaserod analysis in plasma by LC-MS/MS.
This guide provides a comparative overview of analytical methods for Tegaserod quantification. The choice of method will depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. For trace-level quantification in biological samples, LC-MS/MS is the method of choice, while HPLC-UV and UV-Spectrophotometry offer simpler and more economical alternatives for the analysis of pharmaceutical formulations.
References
Justification for Using a Deuterated Internal Standard in Regulatory Submissions: A Comparative Guide
In the rigorous landscape of drug development, the accuracy and reliability of bioanalytical data are non-negotiable. For researchers, scientists, and drug development professionals, the choice of an internal standard (IS) is a critical decision that directly impacts the quality of data submitted to regulatory authorities. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to justify their preferential use in regulatory submissions.
The Gold Standard: Why Deuterated Internal Standards are Preferred
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to compensate for variability during sample preparation and analysis.[1] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, are widely considered the "gold standard" in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[2][3]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have harmonized their recommendations under the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline, which strongly advocates for the use of SIL-IS whenever possible.[4][5] This preference is rooted in the ability of deuterated standards to closely mimic the physicochemical properties of the analyte of interest, thereby providing the most accurate and precise quantification.
The primary advantage of a deuterated internal standard is its ability to effectively mitigate "matrix effects." Matrix effects occur when co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the target analyte in the mass spectrometer, leading to inaccurate results. Since deuterated standards are nearly identical to the analyte, they co-elute and experience the same matrix effects, allowing for accurate correction and reliable quantification.
Performance Comparison: Deuterated vs. Other Internal Standards
The selection of an appropriate internal standard significantly impacts assay performance. While deuterated standards are highly recommended, it is crucial to understand their performance relative to other options, such as ¹³C-labeled standards and structural analogs.
Quantitative Data Summary
The following tables summarize key performance data from comparative studies, illustrating the superiority of stable isotope-labeled internal standards.
Table 1: Comparison of Internal Standards for the Quantification of Drug X by LC-MS/MS
| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |
| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |
| 10 | 101.2 | 3.1 | 99.1 | |
| 100 | 99.8 | 2.5 | 100.5 | |
| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |
| 10 | 100.5 | 2.9 | 99.6 | |
| 100 | 100.1 | 2.2 | 101.0 | |
| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |
| 10 | 88.9 | 10.5 | 78.9 | |
| 100 | 92.1 | 8.7 | 82.3 |
Table 2: Key Performance Characteristics of Different Internal Standard Types
| Feature | Deuterated (D-IS) | ¹³C-Labeled (¹³C-IS) | Analog IS |
| Structural Similarity | High (near-identical) | High (near-identical) | Moderate to Low |
| Co-elution with Analyte | Generally co-elutes, but minor retention time shifts can occur. | Co-elutes almost perfectly with the analyte. | Retention time can differ significantly from the analyte. |
| Compensation for Matrix Effects | Very similar to the analyte, effectively compensating for matrix effects. | Virtually identical to the analyte, providing the best compensation for matrix effects. | Can differ significantly from the analyte, leading to poor compensation for matrix effects. |
| Cost and Availability | Generally more cost-effective than ¹³C-labeled standards. | Often more expensive to synthesize. | Can be readily available and inexpensive. |
Logical Workflow for Internal Standard Selection
The selection of an internal standard is a critical step in bioanalytical method development. The following diagram illustrates a decision-making workflow.
Caption: Decision tree for internal standard selection in bioanalysis.
Experimental Protocols
To ensure the reliability of a bioanalytical method, rigorous validation is required. Detailed below are protocols for key experiments to evaluate the performance of an internal standard.
Matrix Effect Assessment
Objective: To evaluate the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix.
-
Prepare three sets of samples for each matrix source:
-
Set A: Blank matrix extracted and then spiked with the analyte and deuterated internal standard.
-
Set B: A neat solution (e.g., mobile phase) containing the analyte and deuterated internal standard at the same concentration as Set A.
-
Set C (optional): Analyte and deuterated internal standard spiked into the blank matrix before extraction.
-
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source:
-
MF = (Peak area in Set A) / (Peak area in Set B)
-
-
Calculate the internal standard-normalized matrix factor (IS-normalized MF):
-
IS-normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
Selectivity and Specificity
Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain blank matrix samples from at least six different sources.
-
Analyze the blank samples to check for any interfering peaks at the retention time of the analyte and internal standard.
-
Spike the blank matrices at the Lower Limit of Quantification (LLOQ) and analyze to assess for interference.
-
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix should be less than 20% of the response of the LLOQ.
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response.
-
Stability Assessment
Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.
Protocol:
-
Prepare quality control (QC) samples at low and high concentrations.
-
Expose the QC samples to various conditions, including:
-
Freeze-thaw stability: At least three freeze-thaw cycles.
-
Short-term (bench-top) stability: At room temperature for a duration that reflects the expected sample handling time.
-
Long-term stability: At the intended storage temperature for a duration that covers the expected storage period of study samples.
-
Stock solution stability: At room temperature and refrigerated conditions.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
Acceptance Criteria: The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Visualizing the Impact of a Deuterated Internal Standard
The following diagram illustrates how a deuterated internal standard compensates for matrix effects during LC-MS/MS analysis.
Caption: Compensation of matrix effects by a deuterated internal standard.
Conclusion
The use of a deuterated internal standard is strongly justified for bioanalytical methods intended for regulatory submission. While challenges such as the potential for chromatographic isotope effects exist, the benefits of providing superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability far outweigh the drawbacks. The preference of regulatory agencies for stable isotope-labeled internal standards, coupled with compelling experimental data, makes them the most reliable choice for ensuring the integrity of bioanalytical data in drug development.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Tegaserod-D11
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Tegaserod-D11, ensuring the protection of personnel and the environment.
Chemical and Physical Properties
Understanding the properties of this compound is fundamental to its safe handling and disposal. The data presented below is for the non-deuterated form, Tegaserod, as the isotopic labeling in this compound does not significantly alter its chemical or physical characteristics relevant to disposal.
| Property | Value |
| Molecular Formula | C16H12D11N5O |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Slightly soluble in ethanol, very slightly soluble in water[1] |
| Incompatible Materials | Strong oxidizing agents[2] |
| Hazardous Decomposition | Carbon dioxide, carbon monoxide, nitrogen oxides[2] |
Disposal Procedures
Adherence to the following procedural steps is mandatory for the disposal of this compound. These guidelines are designed to mitigate risks and ensure compliance with safety regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment. This includes:
-
Respiratory Protection: Required when dusts may be generated.
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves are required.
Step 2: Waste Classification and Segregation
This compound should be treated as a hazardous chemical waste. It must not be disposed of with household garbage or allowed to enter the sewage system.[2] The compound is recognized as being very toxic to aquatic organisms.
Step 3: Approved Disposal Methods
There are two primary recommended methods for the proper disposal of this compound:
-
Licensed Hazardous Material Disposal: The preferred method is to transfer the waste material to a licensed hazardous material disposal company.
-
Chemical Incineration: Alternatively, the product may be burned in a chemical incinerator equipped with an afterburner and scrubber.
Step 4: Handling of Contaminated Packaging
Any packaging that has been in contact with this compound must be treated as hazardous waste and disposed of using the same methods outlined in Step 3.
Step 5: Spill Management
In the event of a spill, the following actions should be taken:
-
Evacuate unnecessary personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, sweep up the spilled material. Avoid raising dust.
-
Place the collected material into a suitable, sealed container for disposal.
-
Wash the spill site after the material has been collected.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended for guidance and should not supersede local, state, or federal regulations. Always consult your institution's environmental health and safety office for specific disposal requirements.
References
Essential Safety and Logistical Guidance for Handling Tegaserod-D11
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tegaserod-D11. The following procedural guidance is based on safety data sheets for Tegaserod and best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.[1]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Disposable Respirator (e.g., N95, FFP2) | Suitable for low-risk activities. Required when dusts are generated.[2] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1] | |
| Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation.[1][3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination. |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection. |
| Body Protection | Lab Coat | A dedicated lab coat should be worn over personal clothing. |
| Disposable Coveralls | Recommended to protect against chemical splashes and dust. Materials like Tyvek are suitable. | |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Hazard Identification and Toxicological Information
Based on the available Safety Data Sheets for Tegaserod, the following hazards have been identified:
| Hazard Classification | Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Acute (Category 1) | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic (Category 1) | H410: Very toxic to aquatic life with long lasting effects. |
This data is for Tegaserod and Tegaserod maleate and should be considered relevant for this compound in the absence of a specific SDS.
Experimental Protocols: Handling and Disposal Procedures
A systematic approach is crucial for safely handling potent compounds like this compound.
Pre-Handling Preparations
-
Risk Assessment : Conduct a thorough risk assessment for the planned experiment.
-
Designated Area : Designate a specific area for handling, preferably a chemical fume hood or a glove box.
-
Gather Materials : Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and spill cleanup materials are readily available.
-
Decontamination Solution : Prepare a validated decontamination solution and have it accessible in the work area.
Step-by-Step Handling Protocol
-
Donning PPE : Put on all required PPE in the correct sequence before entering the designated handling area.
-
Weighing and Aliquoting :
-
Perform these tasks in a contained environment (e.g., chemical fume hood) to minimize dust generation.
-
Use appropriate tools to handle the compound and avoid direct contact.
-
Keep containers of this compound closed whenever possible.
-
-
Post-Handling Decontamination :
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.
-
Wipe down the exterior of the primary container before returning it to storage.
-
-
Doffing PPE : Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene : Wash hands and face thoroughly after handling the substance.
Spill Management
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large or generates significant dust, evacuate the area.
-
Cleanup :
-
Wear appropriate PPE, including respiratory protection.
-
Use a spill kit appropriate for chemical hazards.
-
Cover the spill with an absorbent material, working from the outside in to prevent spreading.
-
Place all cleanup materials into a sealed container for hazardous waste disposal.
-
-
Ventilate : Ventilate the area after the cleanup is complete.
Disposal Plan
Unused this compound and contaminated materials must be treated as hazardous waste.
-
Waste Collection :
-
Collect all waste materials (unused compound, contaminated PPE, and cleanup supplies) in a clearly labeled, sealed container.
-
-
Disposal Method :
-
The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.
-
Alternatively, participate in a community-based drug "take-back" program if available.
-
Do not flush this medication down the toilet.
-
-
Regulatory Compliance : Ensure disposal complies with all local, state, and federal regulations.
Workflow Visualization
The following diagram illustrates the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
